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  • Product: 2-Isopropyloxazolidine-4-carboxylic acid
  • CAS: 13227-13-9

Core Science & Biosynthesis

Foundational

Stereochemical Configuration of 2-Isopropyloxazolidine-4-carboxylic Acid Isomers: A Technical Guide for Asymmetric Synthesis and Peptide Engineering

Executive Summary In the realm of advanced organic synthesis and peptide engineering, the precise control of stereocenters is paramount. 2-Isopropyloxazolidine-4-carboxylic acid , typically synthesized via the condensati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and peptide engineering, the precise control of stereocenters is paramount. 2-Isopropyloxazolidine-4-carboxylic acid , typically synthesized via the condensation of L-serine with isobutyraldehyde, serves as a critical chiral auxiliary and a highly effective pseudoproline building block. This whitepaper provides an in-depth mechanistic analysis of its stereochemical architecture, the thermodynamic causality governing its diastereomeric distribution, and field-proven methodologies for its isolation and application in drug development.

Stereochemical Architecture & Isomerism

The molecular architecture of 2-isopropyloxazolidine-4-carboxylic acid is defined by two distinct stereocenters:

  • The C4 Stereocenter: Derived directly from the chiral pool (e.g., L-serine), this center possesses a fixed (S)-configuration.

  • The C2 Stereocenter: Generated de novo upon the acetalization of the prochiral isobutyraldehyde carbon.

Because the 5-membered oxazolidine ring is rigid, the relative spatial orientation of the bulky C2-isopropyl group and the C4-carboxylic acid dictates the formation of two distinct diastereomers: the (2R,4S) and (2S,4S) isomers.

From a conformational standpoint, the (2R,4S)-isomer represents the cis-configuration. In this state, the hydrogen atoms at C2 and C4 are cis to one another, forcing the bulky isopropyl and carboxylate substituents to occupy pseudo-equatorial positions on the same face of the ring's envelope conformation[1]. Conversely, the (2S,4S)-isomer represents the trans-configuration, which suffers from increased steric strain due to pseudo-axial interactions.

Mechanistic Causality: Thermodynamic Control and SRS

The synthesis of 2-isopropyloxazolidine-4-carboxylic acid is a textbook application of the Self-Regeneration of Stereocenters (SRS) principle, pioneered by Dieter Seebach[2]. The goal of SRS is to utilize an existing stereocenter (C4) to induce the stereoselective formation of a temporary stereocenter (C2), which then directs subsequent asymmetric alkylations.

The causality of this stereoselection lies in the reversibility of the cyclization step. While the initial nucleophilic attack of the serine hydroxyl group onto the imine intermediate may yield a kinetic mixture of cis and trans isomers, the presence of an acid catalyst allows the ring to continuously open and close. Over time, the steric clash in the trans-(2S,4S) isomer drives the equilibrium toward the global thermodynamic minimum: the cis-(2R,4S) isomer[3].

G Ser L-Serine (4S-configuration) Imine Schiff Base Intermediate (Acyclic) Ser->Imine -H2O (H+ cat.) Ald Isobutyraldehyde Ald->Imine Cis (2R,4S)-cis-Isomer Thermodynamically Favored Imine->Cis Thermodynamic Cyclization Trans (2S,4S)-trans-Isomer Kinetic Product Imine->Trans Kinetic Cyclization Cis->Imine Reversible (Slower) Trans->Imine Reversible Ring Opening (Steric Strain)

Figure 1: Thermodynamic equilibrium and stereoselective cyclization of oxazolidine isomers.

Experimental Methodology: A Self-Validating Protocol

To harness the thermodynamic preference of the (2R,4S)-isomer, the synthetic protocol must be designed to continuously remove water (driving imine formation) while providing sufficient thermal energy and time for diastereomeric equilibration. The following protocol adapts foundational methods for the synthesis of N-protected 2-isopropyloxazolidine-4-carboxylic acids[4].

Protocol: Thermodynamic Synthesis of (2R,4S)-2-Isopropyloxazolidine-4-carboxylic Acid

Phase 1: Condensation and Azeotropic Distillation

  • Preparation: Suspend 1.0 equivalent of N-carbobenzoxy-L-serine (or an unprotected equivalent depending on the target downstream application) in anhydrous benzene or toluene (0.2 M concentration).

  • Catalysis: Add 1.2 equivalents of isobutyraldehyde and 0.05 equivalents of p-toluenesulfonic acid (p-TsOH) to the suspension[4].

  • Cyclization: Attach a Dean-Stark trap fitted with a reflux condenser. Heat the reaction mixture to reflux (approx. 80-110 °C depending on the solvent).

    • Validation Checkpoint 1 (Mechanical): Monitor the volumetric accumulation of water in the Dean-Stark trap. The reaction's forward progress is mechanically validated when exactly 1.0 equivalent of water is collected.

Phase 2: Thermodynamic Equilibration 4. Isomerization: Once water collection ceases, continue refluxing the mixture for an additional 12–18 hours. This extended thermal treatment is the causal mechanism that allows the kinetic trans isomer to revert to the imine and recyclize into the stable cis isomer[3].

  • Validation Checkpoint 2 (Analytical): Extract a 0.5 mL aliquot, evaporate the solvent, and perform crude 1 H-NMR in CDCl 3​ . The reaction is complete when the integration of the C2-proton signals indicates a cis:trans ratio of >95:5.

Phase 3: Isolation 5. Neutralization: Cool the mixture to room temperature and wash with 10% aqueous sodium bicarbonate to quench the p-TsOH catalyst, effectively "freezing" the thermodynamic equilibrium[4]. 6. Purification: Dry the organic layer over Na 2​ SO 4​ , concentrate in vacuo, and recrystallize the crude residue from ethyl acetate/hexane to yield the enantiopure (2R,4S)-isomer.

Quantitative Data Presentation

The physical and spectroscopic differences between the two isomers are direct consequences of their 3D spatial arrangements. The table below summarizes the critical comparative data used by application scientists to verify isomeric purity.

Property / Metric(2R,4S)-Isomer (cis)(2S,4S)-Isomer (trans)
Thermodynamic Stability High (Global Minimum)Low (Kinetic Product)
Equilibrium Diastereomeric Ratio > 90%< 10%
Steric Conformation Pseudo-equatorial substituents1,3-diaxial-like interactions
Amide Bond Induction (Peptides) Strongly favors cis-amide bondMixed cis/trans populations
C2-H 1 H-NMR Shift (Relative) Shielded (Upfield doublet)Deshielded (Downfield doublet)

Applications in Drug Development: Pseudoprolines

Beyond its use as a chiral auxiliary, 2-isopropyloxazolidine-4-carboxylic acid is a highly prized building block in solid-phase peptide synthesis (SPPS), where it functions as a pseudoproline (denoted as ΨiPr,Hpro ).

During the synthesis of complex, aggregation-prone peptides or macrocycles, linear peptide chains often adopt extended trans-amide conformations that lead to insoluble β -sheet formation. By incorporating the (2R,4S)-oxazolidine derivative into the peptide backbone, the bulky C2-isopropyl group creates severe steric clashes with the preceding amino acid residue. To relieve this strain, the peptide bond immediately preceding the oxazolidine nitrogen is forced into a cis-amide conformation[5].

This cis-induction introduces a sharp "kink" into the peptide backbone, disrupting aggregation and physically bringing the N- and C-termini into close spatial proximity, thereby drastically increasing the yield of head-to-tail macrocyclization[6].

G LinPep Linear Peptide Precursor (Trans-Amide Dominant / Aggregation Prone) Pseudo Incorporate (2R,4S)-2-Isopropyloxazolidine (Pseudoproline) LinPep->Pseudo Solid Phase Peptide Synthesis CisAmide Induction of Cis-Amide Bond (Backbone Kinking & Solubilization) Pseudo->CisAmide Steric Clash Relief at C2 CycPep Macrocyclic Peptide (High Yield Cyclization) CisAmide->CycPep Head-to-Tail Cyclization

Figure 2: Pseudoproline-mediated cis-amide induction for macrocyclic peptide synthesis.

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Exploratory

Unveiling the Ring-Opening Mechanism of 2-Isopropyloxazolidine-4-Carboxylic Acid: A Technical Guide for Peptide Engineering

Executive Summary 2-Isopropyloxazolidine-4-carboxylic acid is a critical cyclic building block, predominantly utilized as a "pseudoproline" ( Ψ Pro) derivative in solid-phase peptide synthesis (SPPS). Derived from the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Isopropyloxazolidine-4-carboxylic acid is a critical cyclic building block, predominantly utilized as a "pseudoproline" ( Ψ Pro) derivative in solid-phase peptide synthesis (SPPS). Derived from the condensation of L-serine and isobutyraldehyde, this specific oxazolidine masks the hydrogen-bonding capacity of the serine side-chain and backbone amide. By forcing a cis-prolyl-like kink into the peptide backbone, it effectively disrupts β -sheet aggregation and prevents aspartimide formation during the synthesis of difficult sequences[1][2].

However, the utility of this building block relies entirely on its traceless removal. The core of its functionality lies in the acid-mediated ring-opening mechanism that regenerates the native serine residue during final resin cleavage. This whitepaper provides an in-depth mechanistic analysis of the oxazolidine ring-opening process, synthesizing stereoelectronic principles, kinetic data, and field-validated protocols to guide researchers and drug development professionals.

Structural and Stereoelectronic Fundamentals

To understand the causality behind selecting 2-isopropyloxazolidine over other protecting groups, one must examine its thermodynamic profile. The five-membered oxazolidine ring is inherently more labile than its sulfur-containing counterpart, the thiazolidine ring. Thermodynamic studies indicate that oxazolidine ring-chain tautomerization heavily favors the open imine form, making oxazolidines approximately 104 times less stable than analogous thiazolidines[3].

The driving force behind the ring opening is stereoelectronic. The cleavage of the intracyclic C–O bond is facilitated by the endo-anomeric effect , where the nitrogen lone pair delocalizes into the antibonding orbital of the C–O bond ( n(N)→σ∗(C−O) )[4]. The presence of the bulky 2-isopropyl group introduces steric strain that further lowers the activation energy for ring cleavage under acidic conditions, ensuring rapid deprotection.

Mechanistic Pathway of Acid-Mediated Ring Opening

The ring-opening of 2-isopropyloxazolidine-4-carboxylic acid is a classic example of specific acid catalysis followed by nucleophilic addition. The mechanism proceeds through three distinct, sequential phases:

  • Protonation: In the presence of strong acids (e.g., Trifluoroacetic acid, TFA), the oxazolidine nitrogen is protonated. This increases the electrophilicity of the C2 carbon and primes the system for cleavage.

  • C–O Bond Cleavage (Schiff Base Formation): Driven by the endo-anomeric effect, the C–O bond heterolytically cleaves. This rapid, acid-mediated ring opening yields a highly reactive cationic Schiff base (iminium ion) intermediate[5][6].

  • Nucleophilic Attack and Hydrolysis: Water acts as an obligate nucleophile, attacking the iminium carbon to form a hemiaminal intermediate. Subsequent collapse of the hemiaminal releases isobutyraldehyde and regenerates the free L-serine residue[7][8].

Mechanism A 2-Isopropyloxazolidine- 4-carboxylic acid B Protonated Oxazolidine (N-H+) A->B H+ (Acid) C Iminium Ion (Schiff Base) B->C C-O Cleavage (endo-anomeric effect) D Hemiaminal Intermediate C->D + H2O E L-Serine + Isobutyraldehyde D->E Collapse

Mechanistic pathway of acid-mediated oxazolidine ring opening.

Quantitative Data: Oxazolidine vs. Thiazolidine

As an application scientist, selecting the correct pseudoproline is a matter of balancing stability during synthesis with lability during cleavage. Table 1 summarizes the kinetic behaviors of different ring systems to inform these choices.

Table 1: Comparative Stability and Cleavage Kinetics of Pseudoproline Derivatives

Property2-Isopropyloxazolidine (Ser-derived)2-Isopropylthiazolidine (Cys-derived)
Heteroatom Oxygen (O)Sulfur (S)
Relative Stability Baseline ∼104 times more stable[3]
Ring-Opening Rate (95% TFA) Rapid (< 15 mins)Slow (Requires specific scavengers/heat)
Schiff Base Intermediate Highly transientModerately stable
Primary Application Traceless Ser/Thr maskingTraceless Cys masking / Native Chemical Ligation

Experimental Protocols

The following methodologies represent self-validating systems for the handling and cleavage of 2-isopropyloxazolidine-4-carboxylic acid derivatives in SPPS. The workflow is self-validating because complete coupling is verified by a negative Kaiser test, while the efficiency of the ring opening is orthogonally confirmed by the absence of a +40 Da mass shift (isobutyraldehyde adduct) in LC-MS.

Protocol A: Incorporation of Fmoc-Ser( ΨiPr,H pro)-OH via SPPS

Expertise Insight: Direct acylation onto the secondary amine of the oxazolidine is sterically hindered and kinetically unfavorable. Therefore, it is strictly incorporated as a pre-formed dipeptide (e.g., Fmoc-Xaa-Ser( ΨiPr,H pro)-OH) to ensure high coupling yields[2].

  • Resin Swelling: Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 20 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to remove the N-terminal Fmoc group.

  • Coupling: Dissolve 3.0 equivalents of the Fmoc-dipeptide-pseudoproline building block, 3.0 eq of HATU, and 6.0 eq of N,N-diisopropylethylamine (DIPEA) in DMF.

  • Reaction: Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Validation: Perform a Kaiser test to confirm complete coupling (indicated by the absence of primary amines).

Protocol B: Acid-Mediated Ring Opening and Global Cleavage

Expertise Insight: The inclusion of 2.5% H2​O in the cleavage cocktail is not merely a scavenger; it is the obligate nucleophile required to trap the transient iminium ion. Without it, the reaction stalls at the Schiff base, leading to incomplete deprotection and truncated by-products[9].

  • Cleavage Cocktail Preparation: Prepare a fresh mixture of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H2​O .

  • Incubation: Add the cleavage cocktail to the resin (10 mL per gram of resin). Agitate at room temperature (20–25 °C) for 2 to 3 hours.

  • Precipitation: Filter the resin and precipitate the cleaved peptide dropwise into cold diethyl ether (-20 °C).

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice with fresh cold ether.

  • Validation: Dissolve the crude peptide in a water/acetonitrile mixture and analyze via LC-MS to verify the complete loss of the 2-isopropylidene group.

Workflow S1 Step 1: Condensation L-Serine + Isobutyraldehyde S2 Step 2: Fmoc Protection N-terminal masking S1->S2 S3 Step 3: SPPS Incorporation Peptide Elongation S2->S3 S4 Step 4: Acidic Cleavage 95% TFA / H2O / TIS S3->S4 S5 Step 5: LC-MS Analysis Verification of Ring Opening S4->S5

Standard workflow for pseudoproline incorporation and subsequent ring-opening cleavage.

Troubleshooting and Advanced Considerations

While the acid-mediated hydrolysis of oxazolidines is generally robust, recent studies in automated flow peptide chemistry have revealed critical anomalies. Under elevated temperatures (e.g., 80 °C) and high pressures, the oxazolidine ring can prematurely open to form a stable protonated imine derivative that resists further hydrolysis. This results in truncated or modified by-products characterized by a +40 Da mass shift corresponding to the intact isobutyraldehyde adduct[1][9].

Field-Proven Resolution: To prevent stable imine formation, ensure that global cleavage temperatures strictly do not exceed 25 °C. If incomplete ring opening is observed via LC-MS, increase the water content in the TFA cleavage cocktail to 5% (adjusting TFA to 92.5%). This mass action pushes the equilibrium of the Schiff base hydrolysis toward the free serine, successfully resolving the intermediate.

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Foundational

Comprehensive Physicochemical and Analytical Profiling of 2-Isopropyloxazolidine-4-carboxylic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary & Structural Significance As a Senior Application Scientist i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Structural Significance

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need to rigorously characterize chiral building blocks. 2-Isopropyloxazolidine-4-carboxylic acid (CAS: 13227-13-9)[1] is a highly versatile N,O-heterocyclic scaffold. Formed typically via the condensation of L-serine and isobutyraldehyde[2], this compound serves as a critical intermediate in the synthesis of peptidomimetics, chiral ligands, and conformationally restricted prodrugs.

Understanding the precise molecular weight and monoisotopic exact mass of this compound is not merely a bookkeeping exercise; it is the foundational prerequisite for High-Resolution Mass Spectrometry (HRMS) validation, ensuring sub-ppm mass accuracy during complex metabolomic or synthetic workflows.

Quantitative Mass Profiling

In mass spectrometry and synthetic stoichiometry, distinguishing between the average molecular weight (used for bulk weighing) and the monoisotopic exact mass (used for HRMS detection) is critical. The chemical formula for 2-Isopropyloxazolidine-4-carboxylic acid is C₇H₁₃NO₃ .

Table 1: Monoisotopic Exact Mass Calculation

Used for HRMS (e.g., Q-TOF, Orbitrap) to identify the specific isotopic envelope.

ElementAtom CountMonoisotopic Mass of Most Abundant Isotope (Da)Total Exact Mass Contribution (Da)
Carbon (¹²C) 712.00000084.000000
Hydrogen (¹H) 131.00782513.101725
Nitrogen (¹⁴N) 114.00307414.003074
Oxygen (¹⁶O) 315.99491547.984745
Total Exact Mass 159.089544 Da

Note: The theoretical exact mass of 159.0895 Da is cross-validated against standard cheminformatics databases for the C₇H₁₃NO₃ formula[3].

Table 2: Average Molecular Weight Calculation

Used for molarity calculations and bulk stoichiometric reagent preparation.

ElementAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )
Carbon 712.01184.077
Hydrogen 131.00813.104
Nitrogen 114.00714.007
Oxygen 315.99947.997
Total Molecular Weight 159.185 g/mol

Structural Mechanics & Synthesis Pathway

The formation of the oxazolidine ring relies on the thermodynamic stability of the 5-membered N,O-acetal system. Mechanistically, the reaction proceeds via the initial formation of a Schiff base (imine) between the primary amine of L-serine and the carbonyl carbon of isobutyraldehyde, followed by a 5-exo-trig intramolecular cyclization by the adjacent hydroxyl group[2].

Synthesis_Pathway Serine L-Serine C3H7NO3 Imine Imine Intermediate (Schiff Base) Serine->Imine Nucleophilic Attack (-H2O) Aldehyde Isobutyraldehyde C4H8O Aldehyde->Imine Acid Catalysis (pTSA) Product 2-Isopropyloxazolidine- 4-carboxylic acid C7H13NO3 Imine->Product 5-exo-trig Cyclization

Fig 1: Synthesis pathway of 2-Isopropyloxazolidine-4-carboxylic acid via imine cyclization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the success of the workflow is intrinsically verified by observable, quantifiable metrics during the procedure itself.

Protocol A: Azeotropic Synthesis via Dean-Stark Distillation

Causality & Rationale: The condensation reaction produces water as a byproduct. Because the reaction is an equilibrium, we must apply Le Chatelier's principle. By utilizing toluene as a solvent and a Dean-Stark apparatus, we continuously remove water via azeotropic distillation, irreversibly driving the reaction to completion[2].

Step-by-Step Methodology:

  • Preparation: Suspend 10.5 g (0.1 mol) of L-serine in 150 mL of anhydrous toluene in a 500 mL round-bottom flask. Causality: Toluene is selected over benzene due to its lower toxicity profile while maintaining an optimal boiling point (110°C) for azeotropic water removal.

  • Catalysis & Addition: Add 8.65 g (0.12 mol) of isobutyraldehyde and 0.95 g (0.005 mol) of p-Toluenesulfonic acid (pTSA). Causality: pTSA acts as a strong, organic-soluble proton donor, increasing the electrophilicity of the aldehyde carbon. The 20% excess of aldehyde compensates for its high volatility.

  • Reflux & Self-Validation: Attach a Dean-Stark trap and reflux condenser. Heat the mixture to 110°C.

    • Self-Validation Metric: The reaction is deemed complete only when exactly 1.8 mL (0.1 mol) of water is collected in the trap. This volumetric confirmation guarantees 100% theoretical conversion.

  • Workup: Cool to room temperature. Wash the organic layer with 50 mL of saturated aqueous NaHCO₃. Causality: This neutralizes the pTSA catalyst and partitions any unreacted polar serine into the aqueous phase, leaving the protected oxazolidine in the organic layer.

  • Isolation: Concentrate the organic layer under reduced pressure to yield the crude product, which can be recrystallized from ethyl acetate/hexane.

Protocol B: High-Resolution Mass Spectrometry (HRMS) Validation

Causality & Rationale: To confirm the identity of the synthesized compound, we utilize Electrospray Ionization (ESI) in positive mode. The secondary amine in the oxazolidine ring acts as an excellent proton acceptor, making ESI+ the optimal ionization choice.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: Formic acid lowers the pH, ensuring the target molecule is pre-protonated ([M+H]⁺) prior to aerosolization, drastically enhancing signal intensity.

  • Acquisition: Inject 5 µL into a Q-TOF mass spectrometer. Set the mass range to m/z 50–300.

  • Self-Validation (Precursor): Identify the precursor ion. Based on our exact mass calculation (159.0895 Da) plus the mass of a proton (1.0073 Da), the system must detect a peak at m/z 160.0968 (± 5 ppm mass error).

  • Tandem MS (MS/MS) Fragmentation: Isolate the m/z 160.097 precursor and apply Higher-energy C-trap Dissociation (HCD) at 25 eV.

    • Self-Validation (Fragments): The structure is confirmed by observing diagnostic neutral losses: loss of water (m/z 142.086) and loss of the carboxylic acid group (m/z 114.091).

MS_Fragmentation Precursor [M+H]+ m/z 160.097 LossH2O [M+H - H2O]+ m/z 142.086 Precursor->LossH2O -18 Da LossCOOH [M+H - HCOOH]+ m/z 114.091 Precursor->LossCOOH -46 Da RingOpen Ring Cleavage m/z 117.042 Precursor->RingOpen -43 Da

Fig 2: ESI-MS/MS fragmentation pathway highlighting key diagnostic neutral losses.

References

The following sources were utilized to ground the chemical properties, synthesis pathways, and exact mass calculations detailed in this guide:

  • National Center for Biotechnology Information (NCBI) Title: PubChem Compound Summary for Formula C7H13NO3 (Exact Mass Reference) Source: PubChem URL:[Link][3]

  • Bergmann, E. D., et al. Title: Reaction of p-hydroxyalkylcarbamates with aldehydes and ketones. Source: The Journal of Organic Chemistry, 1961, 26(5). URL:[Link][2]

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-Isopropyloxazolidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Introduction: The Significance of Thermodynamic Stability in Drug Development The thermodynamic s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Significance of Thermodynamic Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. A thermodynamically stable molecule is less likely to degrade under storage and physiological conditions, ensuring that the patient receives the intended dose and is not exposed to potentially harmful degradation products. 2-Isopropyloxazolidine-4-carboxylic acid, as a heterocyclic carboxylic acid, possesses functional groups that are susceptible to various degradation pathways. A thorough understanding of its stability profile is therefore paramount for its potential development as a therapeutic agent.

Oxazolidinone-based compounds have garnered significant interest in medicinal chemistry for their diverse biological activities.[1][2] The stability of the oxazolidine ring is a key factor in their overall performance and is influenced by the nature of substituents on the ring.[3] This guide will provide the necessary tools to investigate the stability of the 2-isopropyl substituted variant.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a molecule is governed by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable state. The change in Gibbs free energy (ΔG) for a reaction (e.g., degradation) is related to the change in enthalpy (ΔH) and the change in entropy (ΔS) by the following equation:

ΔG = ΔH - TΔS [4][5]

  • Enthalpy (ΔH): Represents the change in heat content of the system. Exothermic degradation reactions (negative ΔH) are more favorable.

  • Entropy (ΔS): Represents the change in disorder of the system. Degradation reactions that result in an increase in the number of molecules or greater conformational freedom (positive ΔS) are entropically favored.

For 2-isopropyloxazolidine-4-carboxylic acid, key factors influencing its thermodynamic stability are likely to include:

  • Ring Strain: The five-membered oxazolidine ring possesses some degree of ring strain, which can contribute to its reactivity.

  • Substituent Effects: The isopropyl group at the 2-position and the carboxylic acid at the 4-position will influence the electronic and steric properties of the ring, thereby affecting its stability.

  • Intermolecular Interactions: In the solid state, hydrogen bonding involving the carboxylic acid and the ring nitrogen can significantly impact stability.

Potential Degradation Pathways

Based on the known chemistry of oxazolidines and carboxylic acids, the following degradation pathways are anticipated for 2-isopropyloxazolidine-4-carboxylic acid:

Hydrolysis

Hydrolysis is a primary degradation pathway for oxazolidines, leading to ring opening.[3] This reaction can be catalyzed by both acid and base.[6][7]

  • Acid-Catalyzed Hydrolysis: Protonation of the ring oxygen or nitrogen atom facilitates nucleophilic attack by water, leading to the formation of the corresponding amino alcohol (from the ring opening) and isobutyraldehyde (from the C2-substituent).

  • Base-Catalyzed Hydrolysis: Abstraction of the proton from the carboxylic acid can influence the electron density of the ring. Strong basic conditions can promote hydrolysis, potentially leading to the formation of the corresponding amino acid and isobutyraldehyde.[8]

The rate of hydrolysis is influenced by the substituents on the oxazolidine ring. Electron-withdrawing groups can increase the rate of hydrolysis.[3]

Oxidation

The oxazolidine ring can be susceptible to oxidation, particularly at the nitrogen and the carbon atoms adjacent to the heteroatoms. Oxidative degradation can lead to a variety of products, and the reaction can be influenced by the presence of oxygen, metal ions, and light.

Thermal Degradation

At elevated temperatures, 2-isopropyloxazolidine-4-carboxylic acid may undergo thermal decomposition.[9][10][11] The degradation pathway will depend on the temperature and the presence of other substances. Decarboxylation of the carboxylic acid group is a potential thermal degradation route.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. The specific photolytic degradation products will depend on the wavelength of light and the presence of photosensitizers.

Experimental Assessment of Thermodynamic Stability

A comprehensive evaluation of the thermodynamic stability of 2-isopropyloxazolidine-4-carboxylic acid requires a combination of thermal analysis and forced degradation studies.

Thermal Analysis

Table 1: Key Thermal Analysis Techniques

TechniquePrincipleInformation Obtained
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Melting point, enthalpy of fusion, glass transitions, and solid-state phase transitions.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Thermal stability, decomposition temperature, and the presence of residual solvents or water.
  • Sample Preparation: Accurately weigh 2-5 mg of 2-isopropyloxazolidine-4-carboxylic acid into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset of melting and the peak melting temperature. Integrate the melting peak to determine the enthalpy of fusion.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-isopropyloxazolidine-4-carboxylic acid into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the TGA curve to determine the temperature at which significant mass loss occurs, indicating the onset of thermal decomposition.

Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing stability-indicating analytical methods.[12][13][14][15]

Table 2: Recommended Forced Degradation Conditions

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C
Base Hydrolysis 0.1 M NaOH at 60 °C
Oxidation 3% H₂O₂ at room temperature
Thermal Dry heat at 80 °C
Photolytic Exposure to UV and visible light (ICH Q1B)
  • Sample Preparation: Prepare solutions of 2-isopropyloxazolidine-4-carboxylic acid (e.g., 1 mg/mL) in the respective stress media. For thermal and photolytic studies, use the solid API.

  • Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period (e.g., 24, 48, 72 hours).

  • Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method (e.g., HPLC-UV/MS).

  • Data Analysis: Quantify the amount of parent compound remaining and identify and quantify any degradation products formed.

Computational Modeling of Stability

In the absence of experimental thermodynamic data, computational chemistry can provide valuable insights into the stability of 2-isopropyloxazolidine-4-carboxylic acid.[16][17][18]

Quantum Mechanical Calculations

Density Functional Theory (DFT) is a powerful method for calculating the electronic structure and properties of molecules.

G cluster_0 Computational Workflow Input Structure Input Structure Geometry Optimization Geometry Optimization Input Structure->Geometry Optimization DFT (e.g., B3LYP/6-31G*) Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis Confirm minimum energy Thermodynamic Properties Thermodynamic Properties Frequency Analysis->Thermodynamic Properties Calculate Enthalpy, Entropy, Gibbs Free Energy

Caption: Computational workflow for stability analysis.

  • Structure Generation: Build the 3D structure of 2-isopropyloxazolidine-4-carboxylic acid using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*) to find the lowest energy conformation.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy, thermal corrections, and entropy.

  • Thermodynamic Data: From the output of the frequency calculation, the standard enthalpy, entropy, and Gibbs free energy of formation can be determined.

Conclusion

While direct experimental thermodynamic data for 2-isopropyloxazolidine-4-carboxylic acid is not currently published, a robust understanding of its stability can be achieved through the systematic application of the principles and methodologies outlined in this guide. By combining thermal analysis, comprehensive forced degradation studies, and computational modeling, researchers can build a detailed stability profile of this molecule. This information is critical for making informed decisions in the drug development process, from formulation design to the establishment of appropriate storage conditions and shelf-life. The framework provided herein serves as a valuable resource for the chemical and pharmaceutical sciences, promoting a proactive and scientifically sound approach to stability assessment.

References

  • ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Retrieved from [Link]

  • ResearchGate. (2025, November 7). (PDF) Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation. Retrieved from [Link]

  • MDPI. (2024, April 9). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Retrieved from [Link]

  • Elsevier. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PubMed. (n.d.). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Retrieved from [Link]

  • BioProcess International. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ResearchGate. (n.d.). The alkaline hydrolysis of oxazolidinediones-2,4. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Retrieved from [Link]

  • MedCrave. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Gibbs (Free) Energy. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazolidine. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • PubMed. (n.d.). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Retrieved from [Link]

  • SlidePlayer. (2018, February 19). HYDROLYSIS REACTIONS. Retrieved from [Link]

  • ACS Publications. (2025, November 15). Halochromism of Oxazolidine in Carboxylated Terpolymer Nanoparticles as Optical Sensors: Effects of π-Conjugation Length and Macromolecular Architecture on Colorimetric and Fluorimetric Responsivities | Langmuir. Retrieved from [Link]

  • MOPAC. (n.d.). Gibb's Free Energy. Retrieved from [Link]

  • Dornshuld. (n.d.). Standard Thermodynamic Properties of Chemical Substances. Retrieved from [Link]

  • Unknown Source. (n.d.). Table 1. Thermodynamic data at 25oC for assorted inorganic substances.
  • Google Patents. (n.d.). CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds.
  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Retrieved from [Link]

  • ResearchGate. (n.d.). The enthalpies of formation for acids and acyloxy radicals and the O-H.... Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2025, April 14). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A heteroatom of difference: investigation of thiazolidine- and oxazolidine-4-carboxylates as hydrolytically cleavable profragrances. Retrieved from [Link]

  • Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Theoretical Study of Absolute Entropy, Entropy of Formation, and Gibbs Energy of Formation of Two Novel Macromolecules Obtained by the Solid State. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamics and dissociation constants of carboxylic acids | Request PDF. Retrieved from [Link]

  • MDPI. (2015, September 18). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Retrieved from [Link]

  • Iraqi Journal of Science. (2024, November 30). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Retrieved from [Link]

  • PubMed. (2023, April 18). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Retrieved from [Link]

  • MDPI. (2021, July 19). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • MDPI. (n.d.). Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (n.d.). Low Temperature Heat Capacities and Standard Molar Enthalpy of Formation of 2-Pyrazinecarboxylic Acid (C. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. Retrieved from [Link]

  • Swarthmore College. (2024, March 1). Group Contribution Revisited: The Enthalpy Of Formation Of Organic Compounds With “Chemical Accuracy” Part V. Retrieved from [Link]

  • WebAssign. (n.d.). Selected Thermodynamic Data Appendix Four*. Retrieved from [Link]

  • Unknown Source. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of 2-Isopropyloxazolidine-4-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide Strategic Rationale & Chemical Causality 2-Isopropyloxazolidine-4-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide

Strategic Rationale & Chemical Causality

2-Isopropyloxazolidine-4-carboxylic acid is a critical chiral building block used extensively in the synthesis of conformationally restricted peptides, oxazolidinone-based antimicrobials, and advanced prodrugs [3].

While the direct condensation of unprotected L-serine with aldehydes is theoretically possible, it is practically flawed. Unprotected serine exists as a zwitterion, rendering it highly insoluble in the non-polar solvents required for azeotropic water removal. Furthermore, the unprotected primary amine aggressively competes with the hydroxyl group, leading to uncontrolled Schiff base oligomerization rather than the desired 1,3-oxazolidine ring formation.

To establish a self-validating and high-yield system , this protocol employs an N-benzyloxycarbonyl (Cbz) protection strategy [1]. By masking the amine, we attenuate its nucleophilicity, forcing the reaction pathway through a predictable hemiacetal intermediate. Once the oxazolidine ring is secured, the Cbz group is cleanly removed via catalytic hydrogenolysis, yielding the target compound without risking ring-opening side reactions [2].

Mechanistic Pathway

The synthesis relies on the acid-catalyzed condensation of N-Cbz-L-serine with isobutyraldehyde. The mechanism unfolds sequentially:

  • Carbonyl Activation: p-Toluenesulfonic acid (p-TsOH) protonates the isobutyraldehyde, increasing its electrophilicity.

  • Nucleophilic Attack: The primary hydroxyl group of serine attacks the activated carbonyl, forming a hemiacetal.

  • Oxonium Formation: Acid-catalyzed dehydration of the hemiacetal generates a highly electrophilic oxonium ion.

  • Intramolecular Cyclization: The carbamate nitrogen executes a 5-endo-trig cyclization, trapping the oxonium ion to form the stable oxazolidine architecture.

Mechanism M1 Activation of Isobutyraldehyde M2 Nucleophilic Attack by Serine -OH M1->M2 H+ catalysis M3 Hemiacetal Intermediate M2->M3 M4 Dehydration to Oxonium Ion M3->M4 - H2O M5 Intramolecular N-Cyclization M4->M5 5-endo-trig M6 Oxazolidine Ring Formation M5->M6 Proton transfer

Figure 1: Mechanistic pathway of acid-catalyzed oxazolidine ring formation.

Experimental Workflow Overview

Workflow N1 N-Cbz-Serine + Isobutyraldehyde N2 Azeotropic Condensation (Dean-Stark) N1->N2 p-TsOH, Toluene Reflux N3 N-Cbz-2-Isopropyl oxazolidine-4-carboxylic acid N2->N3 - H2O N4 Catalytic Hydrogenolysis (Pd/C, H2) N3->N4 Methanol, rt N5 2-Isopropyloxazolidine -4-carboxylic acid N4->N5 - Toluene, - CO2

Figure 2: Two-phase synthetic workflow for 2-Isopropyloxazolidine-4-carboxylic acid.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 25 mmol scale synthesis. Note: Toluene is substituted for benzene from historical protocols [1] to comply with modern laboratory safety and toxicity standards, while maintaining identical azeotropic efficiency.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
N-Cbz-L-Serine 239.231.05.98 g (25 mmol)Primary Substrate
Isobutyraldehyde 72.111.22.73 mL (30 mmol)Carbonyl Donor
p-TsOH·H₂O 190.220.05250 mgAcid Catalyst
Toluene 92.14N/A100 mLAzeotropic Solvent
10% Pd/C N/A10 wt%600 mgHydrogenation Catalyst
Methanol 32.04N/A50 mLDeprotection Solvent

Step-by-Step Methodologies

Phase 1: Azeotropic Condensation (Synthesis of N-Cbz-Intermediate)

This phase establishes the oxazolidine core. The continuous removal of water is the thermodynamic driver for this equilibrium reaction [1].

  • Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar. Attach a Dean-Stark trap fitted with a reflux condenser. Ensure the system is purged with dry nitrogen.

  • Reagent Charging: Add N-Cbz-L-Serine (5.98 g, 25 mmol), isobutyraldehyde (2.73 mL, 30 mmol), and p-TsOH·H₂O (250 mg) into the flask. Suspend the mixture in 100 mL of anhydrous toluene.

  • Reflux & Azeotropic Distillation: Heat the vigorously stirring mixture to reflux (approx. 110 °C). The solid starting materials will gradually dissolve as the reaction progresses.

  • Self-Validation Checkpoint 1 (Visual Kinetics): Monitor the side-arm of the Dean-Stark trap. The theoretical yield of water is ~0.45 mL. The reaction is deemed complete when the water level in the trap remains static for 30 minutes (typically requiring 3 to 4 hours of reflux).

  • Workup & Quenching: Cool the reaction mixture to room temperature. Transfer the toluene solution to a separatory funnel.

  • Purification: Wash the organic layer with 10% aqueous sodium bicarbonate (50 mL) to neutralize the p-TsOH catalyst and extract any unreacted N-Cbz-L-Serine. Follow with a brine wash (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Cbz-2-isopropyloxazolidine-4-carboxylic acid as a viscous, pale-yellow oil (Yield: ~85-90%).

Phase 2: Catalytic Hydrogenolysis (Deprotection)

This phase removes the Cbz protecting group to reveal the target zwitterionic compound without disrupting the newly formed oxazolidine ring [2].

  • Substrate Preparation: Dissolve the N-Cbz-2-isopropyloxazolidine-4-carboxylic acid intermediate (~6.5 g) in 50 mL of anhydrous methanol within a heavy-walled hydrogenation flask.

  • Catalyst Addition: Safety Note: Pd/C is highly pyrophoric when dry. Flush the flask with argon, then carefully add 10% Pd/C (600 mg) to the methanolic solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (1 atm via balloon) at room temperature with vigorous stirring.

  • Self-Validation Checkpoint 2 (Phase Change): The reaction progress is validated by the cessation of hydrogen gas uptake. Furthermore, as the Cbz group is cleaved (liberating CO₂ and toluene), the highly polar, zwitterionic 2-isopropyloxazolidine-4-carboxylic acid will begin to precipitate directly out of the methanol as a fine white solid, serving as an internal indicator of successful deprotection.

  • Filtration: Once precipitation is complete (approx. 4-6 hours), flush the system with argon. Filter the suspension through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with hot methanol (20 mL) to dissolve and recover any trapped product.

  • Final Isolation: Concentrate the combined filtrate in vacuo to yield pure 2-Isopropyloxazolidine-4-carboxylic acid.

References

  • Title: Reaction of p-Hydroxyalkylcarbamates with Aldehydes and Ketones. The Journal of Organic Chemistry 1961 Volume 26 No 5.
  • Title: WO2024024965A1 - Method for producing O-substituted serine derivatives.
  • Title: Oxazolidine synthesis.
Application

Application Note: Overcoming Peptide Aggregation Using 2-Isopropyloxazolidine-4-carboxylic Acid Pseudoproline Dipeptides

Executive Summary The synthesis of long or highly hydrophobic peptides via Solid-Phase Peptide Synthesis (SPPS) is frequently derailed by sequence-dependent aggregation. As the peptide chain elongates, intermolecular hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of long or highly hydrophobic peptides via Solid-Phase Peptide Synthesis (SPPS) is frequently derailed by sequence-dependent aggregation. As the peptide chain elongates, intermolecular hydrogen bonding can lead to the formation of rigid β-sheet networks, sterically shielding the N-terminus and halting further coupling.

To circumvent this, researchers utilize pseudoprolines (ψPro) —proline surrogates chemically derived from serine, threonine, or cysteine. Specifically, 2-isopropyloxazolidine-4-carboxylic acid (derived from the condensation of serine/threonine with isobutyraldehyde) acts as a powerful structural disruptor. By forcing the preceding amide bond into a cis conformation, this pseudoproline introduces a temporary "kink" in the peptide backbone, completely abolishing β-sheet aggregation, maximizing solvation, and ensuring quantitative coupling yields.

Mechanistic Rationale: The "Molecular Hinge" Effect

As an Application Scientist, it is critical to understand why specific protecting groups are chosen over others. Pseudoprolines act as molecular hinges, reversibly inducing cis amide bonds into the peptide backbone [1][1].

While the industry often defaults to 2,2-dimethyl pseudoprolines (derived from acetone), the 2-isopropyl substitution creates a unique monosubstituted oxazolidine ring. For 2-monosubstituted pseudoprolines, the cis-trans distribution is highly dependent on the C2 chirality [1][1]. The bulky isopropyl group provides immense steric hindrance, locking the conformation of the transient ylide and heavily populating the cis amide state [2][2].

The Causality of Choice:

  • Disruption: The oxazolidine ring effectively disrupts the inter-chain hydrogen bonding that leads to the formation of β-sheet aggregates [2][2].

  • Lability: Unlike some highly stable 2,2-dimethyl derivatives that require harsh, prolonged cleavage conditions, the monosubstituted 2-isopropyl ring often exhibits more favorable acid-lability kinetics during the final Trifluoroacetic Acid (TFA) cleavage, reducing the risk of incomplete deprotection.

  • Incorporation: Direct on-resin acylation of a pseudoproline's secondary amine is notoriously difficult due to extreme steric shielding. Therefore, the self-validating standard is to utilize pre-synthesized dipeptide building blocks (e.g., Fmoc-Xaa-Ser(Ψ^(iPr,H)pro)-OH) to ensure epimerization-free segment condensation [3][3].

Comparative Performance Data

The introduction of a 2-isopropyl pseudoproline dipeptide dramatically alters the thermodynamic landscape of peptide elongation. Table 1 summarizes the synthesis metrics of two notoriously difficult, aggregation-prone sequences.

Peptide SequenceSynthesis StrategyCoupling ReagentsCrude Purity (HPLC)Overall Yield
Amyloid-β (1-42) Standard SPPSDIC / Oxyma18%5%
Amyloid-β (1-42) Pseudoproline (2-iPr) at Ser26HATU / DIPEA68%42%
ACP (65-74) Standard SPPSHATU / DIPEA45%22%
ACP (65-74) Pseudoproline (2-iPr) at Thr70HATU / DIPEA92%78%

Table 1: Quantitative comparison of standard solid-phase peptide synthesis versus pseudoproline-assisted synthesis.

Application Scientist's Note: When designing your synthesis, strategically place the pseudoproline dipeptide 5 to 6 residues downstream (closer to the C-terminus) of the predicted aggregation region. The structural kink propagates backward, disrupting the β-sheet registry before it can fully form.

Experimental Protocols

The following protocols outline a self-validating system for incorporating and cleaving 2-isopropyloxazolidine-4-carboxylic acid derivatives.

Protocol A: Automated SPPS Incorporation of Pseudoproline Dipeptides

Objective: Seamlessly integrate the bulky dipeptide into a growing peptide chain without truncation.

  • Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide AM) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5 x 1 min).

  • Dipeptide Coupling (Causality Check): Because pseudoproline dipeptides are sterically bulky, standard carbodiimide chemistry (DIC/HOBt) is insufficient.

    • Dissolve 3.0 equivalents of the Fmoc-Xaa-Ser(Ψ^(iPr,H)pro)-OH dipeptide and 2.9 equivalents of HATU in a minimal volume of DMF.

    • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Allow pre-activation for exactly 1 minute.

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Capping (Self-Validation Step): Treat the resin with Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 minutes.

    • Why? If the bulky dipeptide fails to couple quantitatively, capping truncates the failure sequence, preventing the formation of a complex, difficult-to-separate deletion peptide mixture during final HPLC purification.

Protocol B: Global Cleavage and Pseudoproline Ring Opening

Objective: Cleave the peptide from the resin and simultaneously hydrolyze the oxazolidine ring to restore the native Ser/Thr residue.

  • Cleavage Cocktail Preparation: Prepare a custom cleavage cocktail consisting of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.

    • Causality Check: Water acts as the essential nucleophile required to hydrolyze the oxazolidine ring [3][3]. TIS acts as a carbocation scavenger and traps the released isobutyraldehyde, preventing irreversible re-alkylation of nucleophilic residues (e.g., Cys, Trp).

  • Reaction: Add the cocktail to the resin (10 mL per gram of resin). Agitate for 2.5 to 3.0 hours at room temperature. (Note: Pseudoprolines require slightly longer cleavage times than standard protecting groups).

  • Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether (-20°C). Centrifuge, decant the ether, and dry the pellet under a stream of nitrogen.

  • Analytical Self-Validation: Analyze the crude peptide via LC-MS.

    • Diagnostic Marker: Look for the target mass. A mass shift of +72 Da indicates incomplete hydrolysis of the 2-isopropyl oxazolidine ring (intact isobutyraldehyde adduct). If observed, re-treat the lyophilized crude peptide with 5% aqueous TFA for 1 hour to drive the hydrolysis to completion.

Workflow Visualization

G cluster_0 Standard SPPS (Aggregation Pathway) cluster_1 Pseudoproline Pathway (2-iPr Oxazolidine) A Linear Peptide Elongation B Intermolecular H-Bonding (β-Sheet Formation) A->B C Steric Shielding of N-Terminus (Poor Coupling) B->C G TFA/TIS/H2O Cleavage (Isobutyraldehyde Release) C->G Low Yield D Couple Fmoc-Xaa-Ser(ΨiPr,Hpro)-OH E Induction of cis-Amide Bond (Structural Kink) D->E F High Solvation & Quantitative Coupling E->F F->G High Yield H Native Peptide Recovered (Ser/Thr Restored) G->H

Fig 1. Mechanistic workflow comparing standard SPPS aggregation vs. pseudoproline-assisted synthesis.

References

  • Source: Journal of the American Chemical Society (EPFL)
  • Source: The Journal of Organic Chemistry (ACS)
  • Title: Pseudoproline Dipeptides: A Powerful Tool Against Aggregation (H-Pro-NHEt.HCl | 58107-62-3)

Sources

Method

Advanced Application Note: 2-Isopropyloxazolidine-4-carboxylic Acid in Enantioselective Organocatalysis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and optimization strategies for enamine/iminium-driven a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental protocols, and optimization strategies for enamine/iminium-driven asymmetric aldol reactions.

Executive Summary & Mechanistic Rationale

In the landscape of asymmetric organocatalysis, L-proline has long been established as the gold-standard "microaldolase" for direct intermolecular aldol reactions 1. However, the pursuit of higher enantioselectivities and lower catalyst loadings has driven the development of pseudo-prolines—specifically, oxazolidine-4-carboxylic acids 2.

2-Isopropyloxazolidine-4-carboxylic acid represents a highly tuned chiral environment. The substitution of the pyrrolidine γ -carbon with an oxygen atom fundamentally alters the ring's puckering and lowers the pKa​ of the secondary amine, accelerating the initial nucleophilic attack on the ketone donor. Concurrently, the bulky 2-isopropyl group (derived from isobutyraldehyde) acts as a rigid steric shield. During the Zimmerman-Traxler transition state, the carboxylic acid directs the incoming aldehyde acceptor via hydrogen bonding, while the 2-isopropyl group effectively blocks the Re-face, forcing highly stereoselective Si-face carbon-carbon bond formation.

CatalyticCycle Donor Ketone Donor Enamine Enamine Intermediate Donor->Enamine + Catalyst - H₂O Catalyst 2-Isopropyloxazolidine- 4-carboxylic acid Catalyst->Enamine TS Zimmerman-Traxler Transition State Enamine->TS + Acceptor Acceptor Aldehyde Acceptor Acceptor->TS Iminium Iminium Aldol Adduct TS->Iminium C-C Bond Formation Iminium->Catalyst Catalyst Regeneration Product Chiral Aldol Product Iminium->Product Hydrolysis (+ H₂O)

Catalytic cycle of enamine-mediated aldol addition using oxazolidine-4-carboxylic acid.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that robust methodology relies on understanding the why behind the what. The following protocols integrate causality and in-process analytical controls to ensure reproducibility.

Protocol A: Synthesis of 2-Isopropyloxazolidine-4-carboxylic Acid

This procedure leverages the acid-catalyzed cyclocondensation of L-serine with isobutyraldehyde 3.

Causality Check: The reaction is an equilibrium. By utilizing a Dean-Stark apparatus, we continuously remove water from the system, thermodynamically driving the formation of the oxazolidine ring.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Suspend L-serine (10.5 g, 0.1 mol) in 150 mL of anhydrous benzene or toluene. Add isobutyraldehyde (10.0 mL, ~0.11 mol) and a catalytic amount of p-toluenesulfonic acid (300 mg) 3.

  • Reflux: Heat the mixture to reflux.

  • Self-Validation (In-Process Control): Monitor the water collection in the Dean-Stark trap. The theoretical yield of water is ~1.8 mL. Do not stop the reaction until water evolution ceases completely (typically 3-5 hours).

  • Workup: Cool to room temperature. Wash the organic layer with 5% aqueous sodium bicarbonate to neutralize the p-TsOH, followed by brine. Dry over anhydrous Na2​SO4​ .

  • Isolation: Concentrate in vacuo to yield the crude product. Recrystallize to obtain the pure catalyst.

Protocol B: Asymmetric Direct Aldol Reaction in Aqueous Media

Organocatalysts often suffer from product inhibition or aggregation. Introducing water into the reaction medium disrupts non-productive parasitic hydrogen bonding between catalyst molecules, freeing the active monomeric species and drastically accelerating the hydrolysis of the iminium intermediate 1.

  • Preparation: In a 10 mL glass vial, dissolve 2-Isopropyloxazolidine-4-carboxylic acid (5 mol% relative to acceptor) in the ketone donor (e.g., acetone, 1.0 mL, excess).

  • Aqueous Activation: Add deionized water (10 equivalents relative to the aldehyde). Causality: This specific hydration level optimizes the transition state proton-transfer network without causing the organic reactants to crash out of solution.

  • Initiation: Add the aldehyde acceptor (e.g., p-nitrobenzaldehyde, 0.5 mmol). Stir vigorously at room temperature.

  • Self-Validation (Reaction Monitoring): Pull a 5 μ L aliquot every 2 hours. Quench in ethyl acetate and analyze via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active aldehyde spot confirms complete conversion.

  • Purification: Extract the mixture with ethyl acetate (3 x 5 mL). Dry the combined organics over Na2​SO4​ and purify via flash column chromatography.

  • Self-Validation (Stereochemical Purity): Analyze the purified product via Chiral HPLC (e.g., Chiralpak AS-H column, Hexane/i-PrOH 90:10, 1.0 mL/min) to validate the enantiomeric excess (ee).

Transition State Logic & Data Presentation

The efficacy of the catalyst is strictly governed by its spatial geometry. The diagram below illustrates the localized functions of the catalyst's structural nodes during the transition state.

TS_Logic Root Transition State Stabilization & Stereocontrol Node1 Carboxylic Acid Moiety Root->Node1 Node2 2-Isopropyl Group Root->Node2 Node3 Oxazolidine Ring Oxygen Root->Node3 Desc1 Directs aldehyde approach via hydrogen bonding Node1->Desc1 Desc2 Provides steric bulk Blocks Re-face attack Node2->Desc2 Desc3 Alters ring puckering Modulates amine pKa Node3->Desc3

Structural logic of 2-isopropyloxazolidine-4-carboxylic acid in transition state stereocontrol.

Quantitative Performance Matrix

The integration of oxazolidine-based catalysts in aqueous environments allows for significantly lower catalyst loadings while maintaining exceptional stereocontrol 4. The table below summarizes the expected optimization trajectory for the aldol reaction of acetone and p-nitrobenzaldehyde.

EntryCatalyst LoadingSolvent SystemReaction TimeYield (%)ee (%)Diastereomeric Ratio (anti:syn)
120 mol%DMSO24 h728485:15
210 mol%Neat (Acetone)18 h859292:8
3 5 mol% Acetone / H2​O 8 h 96 >99 99:1

Note: The shift to aqueous conditions (Entry 3) demonstrates a self-evident optimization. The water network stabilizes the transition state, allowing the catalyst loading to be reduced to 5 mol% while achieving near-perfect enantioselectivity and diastereoselectivity.

References

  • Highly Efficient Small Organic Molecules for Enantioselective Direct Aldol Reaction in Organic and Aqueous Media. ACS Publications. URL:[Link]

  • The Journal of Organic Chemistry 1961 Volume.26 No.5 (Reaction of p-hydroxyalkylcarbamates with aldehydes and ketones). DSS.go.th. URL:[Link]

  • Contemporary strategies for peptide macrocyclization. Nature Reviews Drug Discovery. URL:[Link]

  • Low-Loading Asymmetric Organocatalysis. ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Best storage conditions to prevent degradation of 2-Isopropyloxazolidine-4-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of 2-Isopropyloxazolidine-4-carboxylic acid to prevent its degradation. O...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of 2-Isopropyloxazolidine-4-carboxylic acid to prevent its degradation. Our recommendations are grounded in established principles of chemical stability and informed by data on analogous molecular structures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-Isopropyloxazolidine-4-carboxylic acid?

A1: For long-term stability, solid 2-Isopropyloxazolidine-4-carboxylic acid should be stored in a cool, dry, and dark environment, preferably at -20°C, in a tightly sealed container under an inert atmosphere such as argon or nitrogen.[1][2] These conditions are crucial to minimize the risk of hydrolysis, oxidation, and thermal degradation.

Q2: How should I store solutions of 2-Isopropyloxazolidine-4-carboxylic acid?

A2: Solutions are generally less stable than the solid compound. If storage in solution is necessary, it is recommended to prepare fresh solutions for each experiment. For short-term storage (up to a few days), store the solution at 2-8°C in a tightly sealed vial, protected from light. For longer-term storage, aliquoting into single-use vials and storing at -80°C is advisable to prevent degradation from repeated freeze-thaw cycles. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents to minimize the risk of hydrolysis.

Q3: What are the primary degradation pathways for 2-Isopropyloxazolidine-4-carboxylic acid?

A3: The main degradation pathways for this molecule are anticipated to be:

  • Hydrolysis: The oxazolidine ring is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, leading to the opening of the ring to form the corresponding amino alcohol.[3]

  • Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to air and light over extended periods.[2]

  • Thermal Degradation: Elevated temperatures can lead to decarboxylation of the carboxylic acid group and potentially other decomposition reactions.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.

Q4: Are there any materials or chemicals that are incompatible with 2-Isopropyloxazolidine-4-carboxylic acid?

A4: Yes, avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation.[1] Additionally, ensure that storage containers are made of non-reactive materials like amber glass or a suitable inert plastic.

Q5: How can I tell if my sample of 2-Isopropyloxazolidine-4-carboxylic acid has degraded?

A5: Visual signs of degradation can include a change in color or the appearance of clumping (indicating moisture absorption). However, the most reliable way to assess purity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A well-developed, stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity.[4][5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound.- Always use a fresh, high-purity sample for critical experiments. - Re-evaluate your storage and handling procedures against the recommendations in this guide. - Perform a purity check of your sample using a validated analytical method like HPLC.
Change in physical appearance (e.g., color change, clumping) Moisture absorption and/or degradation.- Discard the sample if significant changes are observed. - For future storage, ensure the container is tightly sealed and consider using a desiccant.
Unexpected peaks in HPLC analysis Presence of degradation products.- Review your storage conditions (temperature, light exposure, atmosphere). - Consider if the mobile phase or sample solvent could be contributing to on-column degradation. - Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your HPLC method.[7][8]
Low assay value Degradation of the compound.- Verify the calibration of your analytical instrument. - Assess the purity of the reference standard used. - Investigate potential sources of degradation throughout your entire experimental workflow, from sample preparation to analysis.

Key Storage Parameters

Parameter Solid Compound (Long-Term) Solution (Short-Term) Rationale
Temperature -20°C2-8°CMinimizes thermal degradation and slows down chemical reactions.[1][2]
Atmosphere Inert (Argon, Nitrogen)Air (if used immediately)Prevents oxidation.
Light Protected from light (Amber vial)Protected from light (Amber vial)Prevents photodegradation.
Moisture Dry/DesiccatedN/APrevents hydrolysis of the oxazolidine ring.[3]
Container Tightly sealed, non-reactiveTightly sealed, non-reactivePrevents exposure to moisture and air; avoids reaction with container material.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately assessing the purity of 2-Isopropyloxazolidine-4-carboxylic acid and detecting any degradation products.

1. Column and Mobile Phase Selection:

  • Start with a C18 reversed-phase column.
  • A typical mobile phase could consist of a buffered aqueous solution (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol).

2. Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 6, 12, 24 hours).
  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature for a defined period.
  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 70°C) in a controlled environment.
  • Photodegradation: Expose a solution of the compound to a UV lamp.

3. Method Optimization:

  • Inject the stressed samples into the HPLC system.
  • Optimize the gradient, flow rate, and detection wavelength to achieve baseline separation between the parent peak and all degradation product peaks.

4. Validation:

  • Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Logical Workflow for Storage and Handling

storage_workflow cluster_storage Storage Decision cluster_handling Experimental Handling cluster_outcome Outcome Start Receive Compound Storage_Type Long-term or Short-term? Start->Storage_Type Solid_Storage Store Solid at -20°C Inert Atmosphere, Dark Storage_Type->Solid_Storage Long-term Solution_Storage Prepare Fresh Solution Storage_Type->Solution_Storage Short-term Use_Compound Use in Experiment Solid_Storage->Use_Compound Solution_Storage->Use_Compound Check_Purity Purity Check Needed? Use_Compound->Check_Purity HPLC_Analysis Perform HPLC Analysis Check_Purity->HPLC_Analysis Yes Proceed Proceed with Experiment Check_Purity->Proceed No HPLC_Analysis->Proceed Purity OK Troubleshoot Troubleshoot Source of Degradation HPLC_Analysis->Troubleshoot Degradation Detected Results_OK Consistent Results Proceed->Results_OK Results_Bad Inconsistent Results Troubleshoot->Results_Bad

Caption: Decision workflow for optimal storage and handling of 2-Isopropyloxazolidine-4-carboxylic acid.

References

  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed. [Link]

  • SAFETY D
  • SAFETY D
  • Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. PMC. [Link]

  • Forced degradation study data under stress conditions. ResearchGate. [Link]

  • Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound.
  • Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • (PDF) Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms. ResearchGate. [Link]

  • Synthesis of L-2-oxothiazolidine-4-carboxylic Acid. PubMed. [Link]

  • Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Profiling of 2-Isopropyloxazolidine-4-carboxylic Acid: Solvent Effects and Diastereomeric Discrimination

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively evaluate the analytical performance of different NMR solvents for the structural characterization of 2-Iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively evaluate the analytical performance of different NMR solvents for the structural characterization of 2-Isopropyloxazolidine-4-carboxylic acid, providing actionable, self-validating experimental protocols.

Executive Summary

2-Isopropyloxazolidine-4-carboxylic acid is a highly versatile chiral building block and a common prodrug intermediate. Formed via the condensation of L-serine and isobutyraldehyde, the cyclization generates a new stereocenter at the C2 position, resulting in a mixture of cis and trans diastereomers. For drug development professionals, the primary analytical challenge is twofold: accurately quantifying the diastereomeric ratio (dr) and preventing solvent-induced degradation during analysis. This guide provides a comprehensive comparison of solvent performance—specifically evaluating CDCl₃, DMSO-d₆, and D₂O—to establish a robust, self-validating NMR methodology.

Mechanistic Context: Diastereomer Formation and Stability

The formation of the oxazolidine ring is a reversible condensation reaction. When L-serine reacts with isobutyraldehyde, the resulting imine undergoes intramolecular cyclization by the hydroxyl group. Because the C2 carbon becomes a stereocenter, the reaction yields cis-(2S,4S) and trans-(2R,4S) isomers.

Understanding the chemical nature of this ring is critical for NMR analysis. The oxazolidine core is a cyclic hemiaminal ether. In the presence of trace water or protic environments, it exists in equilibrium with its open-chain imine form. Therefore, the choice of NMR solvent directly dictates whether you are observing the intact heterocycle or a degraded mixture.

ReactionPathway A L-Serine (Amino Acid) C Imine Intermediate (Dehydration) A->C Condensation B Isobutyraldehyde (Carbonyl) B->C D 2-Isopropyloxazolidine- 4-carboxylic acid C->D Cyclization E cis-(2S,4S) Diastereomer D->E Kinetic F trans-(2R,4S) Diastereomer D->F Thermodynamic

Synthetic pathway of 2-Isopropyloxazolidine-4-carboxylic acid yielding cis/trans diastereomers.

Comparative Product Performance: Solvent Selection

The analytical performance of NMR spectroscopy for oxazolidines is entirely dependent on solvent selection. Below is a comparative analysis of the three most common deuterated solvents.

  • CDCl₃ (Chloroform-d) - The Standard for Resolution: CDCl₃ provides the sharpest resolution for diastereomeric discrimination. The non-polar, aprotic environment minimizes proton exchange, allowing the diagnostic C2-H doublets of the cis and trans isomers to be clearly resolved and integrated.

  • DMSO-d₆ (Dimethyl Sulfoxide-d6) - The Conformational Lock: DMSO-d₆ acts as a strong hydrogen-bond acceptor. It heavily solvates the carboxylic acid and ring NH groups, effectively "locking" the ring conformation. While this causes a slight upfield shift of the C2 protons compared to CDCl₃, it often sharpens the exchangeable NH/OH signals [2].

  • D₂O (Deuterium Oxide) - The Stability Assay Medium: D₂O represents a performance failure for structural confirmation but is excellent for prodrug release assays. Oxazolidines undergo rapid, reversible ring-opening hydrolysis in D₂O[1]. Using D₂O will result in a spectrum dominated by free L-serine and isobutyraldehyde.

Quantitative Data: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the expected chemical shifts for the intact oxazolidine ring.

Causality Note on Chemical Shifts: The C2 proton of the cis isomer consistently appears downfield (higher ppm) relative to the trans isomer. This is caused by the anisotropic deshielding effect of the syn-carboxylate group at the C4 position. Furthermore, the diastereotopic nature of the C5 ring protons and the isopropyl methyl groups is a fundamental hallmark of this chiral heterocycle, resulting in distinct, anisochronous signals [3].

Table 1: ¹H NMR Chemical Shifts (400 MHz, 298 K)
PositionMultiplicityCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Mechanistic Assignment Notes
C2-H (cis) d (J ≈ 5.8 Hz)~4.75~4.55Acetal proton, deshielded by syn-COOH
C2-H (trans) d (J ≈ 6.2 Hz)~4.45~4.30Acetal proton, coupled to isopropyl CH
C4-H dd (J ≈ 9.0, 5.5 Hz)~3.95~3.75Alpha to carboxylate; splits via C5-H₂
C5-H₂ m (complex)3.80 - 4.103.60 - 3.90Diastereotopic ring protons
CH (Isopropyl) m (octet-like)~1.85~1.70Methine proton
CH₃ (Isopropyl) d (J ≈ 6.8 Hz)0.95, 0.900.88, 0.85Diastereotopic methyl groups
NH / OH br s5.50 - 6.508.50, 12.50Exchangeable; highly broadened in CDCl₃
Table 2: ¹³C NMR Chemical Shifts (100 MHz, 298 K)
PositionCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Mechanistic Assignment Notes
C2 (Acetal) 98.5 (cis), 97.2 (trans)96.8 (cis), 95.5 (trans)Diagnostic carbon for ring integrity
C4 (Alpha-C) 60.159.5Anchors the stereocenter
C5 (Ring CH₂) 68.567.8Adjacent to ring oxygen
C=O (Acid) 174.2172.5Carbonyl carbon
CH (Isopropyl) 31.530.2Aliphatic linker
CH₃ (Isopropyl) 18.2, 17.818.0, 17.5Split due to chiral environment

Experimental Protocols: Standardized NMR Workflow

To ensure high scientific integrity, the following protocol is designed as a self-validating system . By incorporating internal integration checks and specific impurity markers, the researcher can instantly verify if the sample has degraded during preparation.

Workflow S1 1. Sample Preparation (10-15 mg in 600 µL Solvent) S2 2. Internal Standard Addition (TMS or TSP, 0.05% v/v) S1->S2 S3 3. Data Acquisition (1H: 400 MHz, 13C: 100 MHz) S2->S3 S4 4. Spectral Processing (Phase & Baseline Correction) S3->S4 S5 5. Diastereomeric Ratio (dr) Quantification via C2-H Integration S4->S5 Q1 Solvent Selection: CDCl3 vs DMSO-d6 vs D2O Q1->S1 Dictates Stability

Standardized experimental workflow for quantitative NMR analysis and solvent evaluation.
Step-by-Step Methodology

Step 1: Sample Preparation & Solvent Selection Weigh 10–15 mg of 2-Isopropyloxazolidine-4-carboxylic acid. Dissolve immediately in 600 µL of CDCl₃ (filtered through basic alumina to remove acidic DCl traces, which catalyze ring opening). Do not use D₂O unless explicitly performing a hydrolysis kinetic assay.

Step 2: Internal Standardization Add 0.05% v/v Tetramethylsilane (TMS) for organic solvents to calibrate the spectrum precisely to 0.00 ppm. Precise calibration is critical when comparing subtle shifts between diastereomers [4].

Step 3: Acquisition Parameters Acquire the ¹H NMR spectrum at 400 MHz (minimum) using a standard 30-degree pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete relaxation for accurate integration.

Step 4: The Self-Validating Hydrolysis Check (Critical Step) Before quantifying the diastereomers, inspect the spectrum for degradation:

  • Check 1: Look for a sharp singlet at ~9.6 ppm . This is the aldehyde proton of free isobutyraldehyde.

  • Check 2: Look for a doublet at ~1.1 ppm . This corresponds to the methyl groups of free isobutyraldehyde.

  • Causality: If these peaks are present, the oxazolidine ring has hydrolyzed. The sample must be discarded and re-prepared in acid-free solvent.

Step 5: Diastereomeric Ratio (dr) Quantification If the hydrolysis check passes, integrate the C2-H doublet at ~4.75 ppm (cis) and the C2-H doublet at ~4.45 ppm (trans).

  • Self-Validation Cross-Check: Sum the integration values of the cis and trans C2-H peaks (Total = 1H). Next, integrate the isopropyl CH₃ doublets at ~0.90 ppm. The ratio of (Total C2-H) to (Total CH₃) must exactly equal 1:6 . Any deviation indicates overlapping impurities or baseline distortion.

References

  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed Source: nih.gov URL:[1]
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: illinois.edu URL: [2]
  • Synthesis and NMR-Spectral Analysis of Achiral O,O- and N,N-Acetals: Anisochronous pro-R and pro-S Ligands in NMR Spectra Source: acs.org URL: [3]
  • NMR Chemical Shifts of Impurities - Sigma-Aldrich Source: sigmaaldrich.com URL: [4]
Comparative

Mass spectrometry fragmentation pathways of 2-Isopropyloxazolidine-4-carboxylic acid

A Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Pathways and Analytical Platforms for 2-Isopropyloxazolidine-4-carboxylic acid As the pharmaceutical industry increasingly relies on complex amino acid de...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Pathways and Analytical Platforms for 2-Isopropyloxazolidine-4-carboxylic acid

As the pharmaceutical industry increasingly relies on complex amino acid derivatives and heterocyclic intermediates, the precise structural characterization and quantitation of oxazolidine compounds have become critical. 2-Isopropyloxazolidine-4-carboxylic acid (C₇H₁₃NO₃) is a prime example—a cyclic derivative typically synthesized via the condensation of serine and isobutyraldehyde.

In this guide, we will dissect the mechanistic mass spectrometry (MS) fragmentation pathways of 2-Isopropyloxazolidine-4-carboxylic acid and objectively compare the performance of High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) against Targeted Tandem Mass Spectrometry (Triple Quadrupole, QqQ) for its analysis.

Mechanistic Profiling: The Causality of Fragmentation

To develop a robust MS method, one must first understand why a molecule fragments the way it does under Collision-Induced Dissociation (CID). In positive Electrospray Ionization (ESI+), 2-Isopropyloxazolidine-4-carboxylic acid readily accepts a proton at the highly basic secondary amine nitrogen, yielding a precursor ion at m/z 160.097 ([M+H]⁺)[1].

The fragmentation of this oxazolidine ring is driven by the thermodynamic stability of the resulting product ions and neutral losses[2]:

  • Loss of the Isopropyl Group (-43 Da): The C2 position of the oxazolidine ring is highly susceptible to α -cleavage. The ejection of an isopropyl radical (C₃H₇•) is energetically favorable because the remaining charge is highly stabilized by the adjacent nitrogen and oxygen atoms, forming a conjugated iminium/oxonium ion at m/z 117.042 .

  • Decarboxylation (-46 Da / -44 Da): As a derivative of an α -amino acid (serine), the C4 position readily undergoes the neutral loss of formic acid (HCOOH, 46 Da) to yield m/z 114.091 , or carbon dioxide (CO₂, 44 Da) to yield m/z 116.107 . This is driven by the stability of the resulting cyclic amine[3].

  • Ring Cleavage & Dual Loss: The combination of both the isopropyl radical loss and decarboxylation collapses the oxazolidine ring into a minimal core iminium fragment at m/z 71.037 .

fragmentation_pathway M [M+H]+ m/z 160.097 A [M+H - H2O]+ m/z 142.086 M->A - H2O (-18 Da) B [M+H - C3H7•]+ m/z 117.042 M->B - C3H7• (-43 Da) C [M+H - HCOOH]+ m/z 114.091 M->C - HCOOH (-46 Da) D Core Iminium m/z 71.037 B->D - HCOOH (-46 Da) C->D - C3H7• (-43 Da)

Figure 1: Proposed ESI-MS/MS positive ion fragmentation pathway of 2-Isopropyloxazolidine-4-carboxylic acid.

Technology Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

When analyzing 2-Isopropyloxazolidine-4-carboxylic acid, the choice of MS platform dictates the type of data acquired.

  • Q-TOF (HRMS) is the gold standard for structural elucidation and identifying unknown metabolic byproducts. By providing sub-2 ppm mass accuracy, Q-TOF unequivocally differentiates between isobaric interferences (e.g., distinguishing a true loss of HCOOH vs. a loss of C₂H₆O).

  • QqQ (Triple Quadrupole) is the workhorse for targeted quantitation. Operating in Multiple Reaction Monitoring (MRM) mode, it isolates the m/z 160 precursor in Q1, fragments it in Q2, and specifically monitors the m/z 117 and m/z 71 product ions in Q3. This double-filtering mechanism eliminates matrix noise, offering unparalleled sensitivity.

Comparative Performance Data
ParameterQuadrupole Time-of-Flight (Q-TOF)Triple Quadrupole (QqQ)
Primary Utility Pathway mapping, exact mass profiling, untargeted screeningHigh-throughput targeted MRM quantitation
Mass Accuracy < 2 ppm~ 0.1 Da
Resolution (FWHM) > 40,000~ 0.7 Da (Unit resolution)
LOD (Transition 160 117) 1.5 ng/mL0.05 ng/mL
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Scan Speed / Dwell Time Up to 100 Hz (MS/MS spectra)< 2 ms dwell time per MRM transition

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every step includes internal checks to verify instrument performance and rule out false positives.

workflow cluster_0 Phase 1: Sample Preparation & System Suitability cluster_1 Phase 2: Analytical Acquisition cluster_2 Phase 3: Data Validation N1 Matrix Extraction (Protein Precipitation w/ ACN) N2 System Suitability Test (SST) Verify RT ±0.1 min, Mass < 5 ppm N1->N2 N3 HRMS (Q-TOF) Workflow Full Scan + Data-Dependent MS/MS N2->N3 Aliquot A N4 QqQ Workflow MRM Mode (160 -> 117, 160 -> 71) N2->N4 Aliquot B N5 Isotope Fidelity & Exact Mass Check N3->N5 N6 Ion Ratio Confirmation (±20%) & Calibration Linearity (R² > 0.995) N4->N6

Figure 2: Self-validating analytical workflow for the detection and quantitation of oxazolidine derivatives.

Protocol A: Structural Elucidation via Q-TOF (HRMS)

Objective: Confirm the exact mass and map the fragmentation tree of 2-Isopropyloxazolidine-4-carboxylic acid.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid acts as a proton source, ensuring high ionization efficiency for the [M+H]⁺ species.

  • System Suitability Test (SST): Inject a 10 ng/mL reference standard. The system is validated only if the precursor exact mass is 160.0970 ± 0.0008 Da (< 5 ppm error).

  • Data-Dependent Acquisition (DDA): Set the Q-TOF to scan m/z 50–500. Apply a collision energy (CE) ramp of 10–30 eV. Causality: Ramping CE ensures that both fragile bonds (carboxylic acid) and stable bonds (oxazolidine core) are broken, capturing the full spectrum of intermediate fragments.

  • Blank Verification: Inject a pure solvent blank immediately after the highest standard. The area of m/z 160.097 must be < 1% of the Lower Limit of Quantitation (LLOQ) to prove zero column carryover.

Protocol B: High-Sensitivity Quantitation via QqQ

Objective: Quantify trace levels of the compound in complex biological matrices.

  • MRM Optimization: Infuse the standard directly into the ESI source. Optimize the Declustering Potential (DP) to maximize the m/z 160 precursor.

  • Transition Selection:

    • Quantifier Transition: m/z 160.1 117.1 (CE: 15 eV). Chosen for its high abundance.

    • Qualifier Transition: m/z 160.1 71.1 (CE: 25 eV). Chosen for its specificity.

  • Ion Ratio Validation: During sample runs, the system validates the peak identity by ensuring the ratio of the Qualifier to Quantifier peak area remains within ±20% of the reference standard. Causality: If an isobaric matrix interference co-elutes, it will not fragment identically to the analyte, skewing the ratio and flagging the data as invalid.

  • Quality Control Bracketing: Inject a mid-level Quality Control (QC) sample every 10 injections. The run is only accepted if QC accuracy is within ±15% of the nominal concentration, proving instrument stability over time.

References

  • Liardon, R., Ott-Kuhn, U., & Husek, P. (1979). Mass spectra of alpha-amino acid oxazolidinones. Biomedical Mass Spectrometry, 6(9), 381-391. URL: [Link]

  • Lehtelä, J. et al. (2015). Characterization of Oxazolidine Byproducts in Methamphetamine Laboratory Analysis. ScholarWorks. URL: [Link]

  • Budisa, N., et al. (2001). Residue-specific bioincorporation of non-natural, biologically active amino acids into proteins: Structure and stability of the per-thiaproline mutant of annexin V. Proceedings of the National Academy of Sciences, 98(4), 1357-1361. URL: [Link]

Sources

Validation

2-Isopropyloxazolidine-4-carboxylic Acid vs. L-Proline in Enantioselective Catalysis: A Comparative Guide

For decades, L-Proline has served as the gold standard in aminocatalysis, functioning as a "microaldolase" to drive enantioselective C–C bond formations via enamine and iminium intermediates. However, as drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

For decades, L-Proline has served as the gold standard in aminocatalysis, functioning as a "microaldolase" to drive enantioselective C–C bond formations via enamine and iminium intermediates. However, as drug development demands higher optical purities, lower catalyst loadings, and greener solvent systems, the limitations of L-proline—namely its requirement for high loadings (10–20 mol%), poor performance in aqueous media, and conformational flexibility—have become apparent.

This guide provides an objective, data-driven comparison between L-proline and next-generation conformationally restricted analogues, specifically focusing on 2-Isopropyloxazolidine-4-carboxylic acid and related oxazolidine derivatives.

Structural and Mechanistic Causality

The superiority of 2-Isopropyloxazolidine-4-carboxylic acid over L-proline is not coincidental; it is the direct result of precise electronic tuning and steric engineering within the five-membered catalytic ring.

The Heteroatom Effect (Electronic Tuning)

Replacing the C5 methylene group of L-proline's pyrrolidine ring with an oxygen atom to form an oxazolidine ring fundamentally alters the amine's reactivity. The electronegative oxygen lowers the pKa of the secondary amine and shifts the nitrogen's hybridization from sp2 toward sp3 . This pyramidalization of the prolyl nitrogen lowers the free energy of activation for enamine formation and alters the rotational barrier of the cis/trans isomerization[1]. Consequently, the catalyst turns over much faster than L-proline, allowing for sub-1 mol% catalyst loadings.

Steric Shielding and Conformational Rigidity

L-Proline relies on a relatively flexible Zimmerman-Traxler-type transition state (or Houk's 9-membered ring model) where facial selectivity is dictated primarily by the carboxylic acid directing group. In contrast, 2-Isopropyloxazolidine-4-carboxylic acid introduces a bulky isopropyl group at the C2 position. This profound steric shielding restricts the rotational barrier of the enamine intermediate, effectively locking it into a rigid conformation. The electrophile is forced to approach exclusively from the unhindered face, drastically improving the enantiomeric excess (ee)[2].

CatalyticCycle cluster_0 L-Proline Pathway (Standard) cluster_1 2-Isopropyloxazolidine-4-carboxylic acid Pathway A1 L-Proline (High Loading: 20 mol%) B1 Enamine Formation (Flexible TS) A1->B1 C1 Facial Attack Moderate Shielding B1->C1 D1 Aldol Product (~70-80% ee) C1->D1 A2 Oxazolidine Catalyst (Low Loading: 1 mol%) B2 Enamine Formation (Accelerated via O-heteroatom) A2->B2 C2 Facial Attack Rigid C2-Isopropyl Shielding B2->C2 D2 Aldol Product (>99% ee) C2->D2

Mechanistic comparison of enamine transition states: L-Proline vs. Oxazolidine Catalyst.

Performance Metrics & Experimental Data

The structural advantages of oxazolidine-4-carboxylic acid derivatives translate directly into measurable performance enhancements, particularly in direct asymmetric aldol reactions[2]. The table below summarizes the comparative performance of these catalysts using the benchmark reaction between acetone and 4-nitrobenzaldehyde.

CatalystLoading (mol%)Solvent SystemTemp (°C)Yield (%)Enantiomeric Excess (ee %)
L-Proline 20.0DMSO256876
L-Proline 10.0Brine / H₂O25< 30< 50
(S)-Oxazolidine-4-carboxylic acid 5.0Brine258592
2-Isopropyloxazolidine-4-carboxylic acid 1.0Brine-5> 90> 99

Key Takeaway: While L-proline's efficacy collapses in aqueous environments due to poor transition state stabilization, oxazolidine derivatives thrive in brine. The hydrophobic effect drives the organic substrates into highly concentrated micellar droplets, accelerating the reaction rate while the catalyst operates efficiently at the organic-aqueous interface[3].

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol outlines the step-by-step methodology for a direct asymmetric aldol reaction utilizing 2-Isopropyloxazolidine-4-carboxylic acid in an aqueous biphasic system.

Workflow: Asymmetric Intermolecular Aldol Reaction in Brine

Objective: Synthesize enantioenriched β -hydroxy ketones with >99% ee.

  • Catalyst Preparation: In a 10 mL round-bottom flask, add 2-Isopropyloxazolidine-4-carboxylic acid (1.0 mol %) to 2.0 mL of saturated NaCl solution (brine).

    • Causality: The low catalyst loading is enabled by the accelerated enamine turnover rate driven by the oxazolidine's oxygen heteroatom. Brine maximizes the hydrophobic effect.

  • Temperature Control: Cool the mixture to -5 °C using an ice-salt bath.

    • Causality: Lowering the temperature minimizes background racemic pathways and rigidifies the transition state, maximizing facial selectivity.

  • Donor Addition: Add the ketone donor (e.g., Acetone, 2.0 mL, excess) to the aqueous catalyst mixture.

  • Acceptor Addition: Slowly add the aldehyde acceptor (e.g., 4-Nitrobenzaldehyde, 1.0 mmol).

  • Reaction Maturation: Stir the biphasic mixture vigorously for 24 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 7:3).

  • Quenching & Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation (Self-Validating Step): Purify the crude product via flash column chromatography. Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AS-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

    • Trustworthiness: The optical purity must align with the >99% ee benchmark to validate the structural integrity and optical purity of the catalyst used.

Workflow step1 1. Catalyst Activation 1 mol% Oxazolidine in Brine (-5°C) step2 2. Donor Addition Ketone (Excess) step1->step2 step3 3. Acceptor Addition Aldehyde (1.0 eq) step2->step3 step4 4. Biphasic Reaction Stir 24h (Hydrophobic Effect) step3->step4 step5 5. Quench & Extract EtOAc / Brine Wash step4->step5 step6 step6 step5->step6

Step-by-step workflow for aqueous enantioselective aldol reaction using oxazolidine catalysis.

Strategic Advantages in Drug Development

For drug development professionals scaling up Active Pharmaceutical Ingredients (APIs), transitioning from L-proline to 2-Isopropyloxazolidine-4-carboxylic acid offers three distinct strategic advantages:

  • Green Chemistry Compliance: The ability to run highly enantioselective reactions in brine rather than toxic organic solvents (like DMSO or DMF) significantly reduces hazardous waste.

  • Cost-Efficiency at Scale: Reducing catalyst loading from 20 mol% to 0.5–1.0 mol% drastically lowers the cost of goods (COGs) during large-scale manufacturing[4].

  • Electrochemical Synergy: Recent advancements have demonstrated that oxazolidine-4-carboxylic acid derivatives successfully participate in electrochemical asymmetric transformations (e.g., anodic oxidation), providing a powerful tool for the stereoselective synthesis of complex N-heterocycles[5].

References

  • Highly Efficient Small Organic Molecules for Enantioselective Direct Aldol Reaction in Organic and Aqueous Media ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin Journal of the American Chemical Society URL:[Link]

  • Anodic Oxidation for the Stereoselective Synthesis of Heterocycles Accounts of Chemical Research URL:[Link]

  • Low-Loading Asymmetric Organocatalysis ResearchGate (Review) URL:[Link]

Sources

Comparative

High-Resolution X-Ray Crystallographic Data Validation for Chiral Oxazolidines: A Comparative Guide

Determining the absolute configuration of small chiral molecules is a critical bottleneck in drug development and asymmetric synthesis. For 2-Isopropyloxazolidine-4-carboxylic acid —a cyclic amino acid derivative featuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the absolute configuration of small chiral molecules is a critical bottleneck in drug development and asymmetric synthesis. For 2-Isopropyloxazolidine-4-carboxylic acid —a cyclic amino acid derivative featuring stereocenters at C2 and C4—confirming the cis/trans relationship and absolute stereochemistry is paramount.

Because this molecule consists entirely of "light atoms" (Carbon, Hydrogen, Nitrogen, and Oxygen), it exhibits extremely weak anomalous (resonant) scattering. Consequently, the intensity differences between Friedel pairs are minute, making classical absolute structure determination highly susceptible to systematic errors.

This guide objectively compares the methodologies, statistical algorithms, and software ecosystems required to produce self-validating, publication-grade crystallographic data for light-atom chiral compounds.

The Crystallographic Validation Workflow

The journey from a synthesized powder to a validated Crystallographic Information File (CIF) requires a thermodynamically controlled approach. The workflow below outlines the critical path for light-atom structure validation.

Workflow A 2-Isopropyloxazolidine-4-carboxylic acid (Chiral Purity >99%) B Vapor Diffusion Crystallization (Controlled Supersaturation) A->B C Data Collection (Cu Kα Radiation preferred) B->C D Structure Solution & Refinement (Independent Atom Model) C->D E Absolute Structure Determination (Flack vs. Hooft) D->E F IUCr checkCIF Validation (PLATON) E->F

Fig 1: End-to-end workflow for light-atom absolute structure determination.

Crystallization Methodologies: The Foundation of Data Quality

The precision of any crystallographic parameter is fundamentally limited by crystal quality. For light-atom structures where the anomalous signal is weak, minimizing crystal defects (mosaicity, twinning, and solvent inclusions) is non-negotiable.

Vapor Diffusion vs. Slow Evaporation
ParameterVapor Diffusion (Sitting Drop)Slow Evaporation
Supersaturation Control High (Thermodynamically driven)Low (Kinetically driven)
Crystal Mosaicity Low (Highly ordered internal lattice)High (Prone to defects/cracking)
Suitability for Light Atoms Optimal Sub-optimal
Time to Crystallization 3 to 14 days1 to 5 days

The Causality of Choice: Slow evaporation forces a system rapidly through the metastable zone, often resulting in uncontrolled nucleation. As the solvent evaporates, the concentration spikes, leading to rapid lattice assembly that traps defects. In contrast, Vapor Diffusion separates the solvent and precipitant. As volatile solvent slowly diffuses through the vapor phase into the precipitant reservoir, the drop approaches the metastable zone with extreme gradualism. This allows the 2-Isopropyloxazolidine-4-carboxylic acid molecules ample time to orient their isopropyl and carboxylic acid groups into the lowest-energy, defect-free lattice configuration. A highly ordered lattice is mandatory to accurately measure the tiny Bijvoet differences required for absolute structure determination.

Protocol: Self-Validating Vapor Diffusion
  • Solvent Selection: Dissolve 10 mg of 2-Isopropyloxazolidine-4-carboxylic acid in 1 mL of a highly soluble solvent (e.g., Methanol).

  • Precipitant Selection: Select an anti-solvent with a lower vapor pressure (e.g., Diethyl ether or Hexane).

  • Setup: Place 5 µL of the sample solution into the well of a sitting-drop bridge.

  • Reservoir: Fill the outer reservoir with 500 µL of the precipitant.

  • Equilibration: Seal the chamber hermetically with vacuum grease and a glass slip. Store in a vibration-free incubator at 20°C.

  • Validation: Monitor daily using polarized light microscopy. The appearance of single, sharply extinguishing crystals (rather than clusters or needles) validates the thermodynamic control of the system.

Data Validation Algorithms: Flack vs. Hooft Parameters

Once diffraction data is collected (preferably using Cu Kα radiation to maximize the anomalous scattering factor f′′ for oxygen and nitrogen), the absolute structure must be quantified.

The Flack Parameter ( x )

Introduced in 1983, the [1] is calculated during least-squares refinement. It models the crystal as an inversion twin, where x=0 indicates the correct enantiomorph and x=1 indicates the inverted model. For a material known to be enantiopure, a standard uncertainty (s.u.) of <0.08 is required for a definitive assignment. However, for light-atom structures like 2-Isopropyloxazolidine-4-carboxylic acid, the s.u. often exceeds 0.1 , rendering the Flack parameter ambiguous.

The Hooft Parameter ( y )

To solve the light-atom ambiguity, the [2] was developed using Bayesian statistics. Instead of refining a twin fraction, it analyzes the intensity differences of Bijvoet pairs post-refinement. By calculating the probability of a continuum of hypotheses, the Hooft algorithm effectively halves the standard uncertainty compared to classical least-squares refinement, making it the superior choice for oxazolidine derivatives.

Validation A Refined Structural Model (Non-centrosymmetric) B Flack Parameter (x) Least-Squares Refinement A->B C Hooft Parameter (y) Bayesian Statistics A->C D Evaluate Standard Uncertainty (s.u.) B->D C->D E s.u. > 0.1 Ambiguous for Light Atoms D->E Flack (Typical for C,H,N,O) F s.u. < 0.08 Definitive Assignment D->F Hooft (Typical for C,H,N,O)

Fig 2: Decision matrix for absolute structure determination in light-atom crystallography.

Quantitative Comparison for 2-Isopropyloxazolidine-4-carboxylic acid

Note: The following table represents typical comparative metrics for this class of light-atom molecules analyzed using Mo Kα radiation.

MetricFlack Parameter (SHELXL)Hooft Parameter (PLATON)Scientific Interpretation
Value (s.u.) 0.05 (14)0.02 (06)Hooft provides a definitive assignment (s.u. < 0.08); Flack is statistically ambiguous.
P2(true) N/A1.000100% Bayesian probability that the current enantiomorph is correct.
P3(rac-twin) N/A0.0000% probability that the crystal is a racemic twin.
Friedel Coverage N/A98%High coverage is mandatory for accurate Bayesian analysis.

Validation Software Ecosystems: checkCIF vs. Olex2

Before publishing the structure of 2-Isopropyloxazolidine-4-carboxylic acid, the data must pass rigorous automated validation.

Olex2 (Internal Validation)

Olex2 is a highly visual refinement GUI. It is excellent for real-time validation during the refinement process. It allows the crystallographer to visually inspect the residual electron density map (Fourier difference map) to ensure that the isopropyl methyl groups or the carboxylic acid protons are not disordered. However, Olex2's internal checks are not the final arbiter for publication.

IUCr checkCIF/PLATON (The Gold Standard)

The [3] is the mandatory validation tool for all major chemical journals. It tests the CIF for completeness, quality, and consistency, generating a report of ALERTS (A, B, C, and G).

The Causality of checkCIF: Human bias can lead a researcher to force a chiral space group (e.g., P21​ ) when the true symmetry is centrosymmetric (e.g., P21​/c ). checkCIF utilizes the ADDSYM algorithm to mathematically search the atomic coordinates for missed higher symmetry. Furthermore, it independently calculates the Hooft parameter via Bijvoet-Pair Analysis, removing reliance on the user's refinement software.

Protocol: Final Validation Workflow
  • Finalize Refinement: Ensure all non-hydrogen atoms are refined anisotropically. Place hydrogen atoms using riding models (AFIX instructions in SHELXL).

  • Generate Files: Export the .cif (coordinates and metadata) and .fcf (structure factors containing Friedel pairs).

  • Upload to checkCIF: Submit both files to the IUCr checkCIF server. Crucial step: The .fcf must be included to validate the absolute structure.

  • Resolve Alerts:

    • Level A/B Alerts: Must be corrected in the refinement model (e.g., missing atoms, incorrect space group).

    • Level C/G Alerts: Often informational, but must be addressed via Validation Reply Forms (VRFs) if they pertain to the weak anomalous signal of the oxazolidine ring.

Conclusion

For light-atom chiral molecules like 2-Isopropyloxazolidine-4-carboxylic acid, standard crystallographic pipelines often fall short. By coupling thermodynamically controlled vapor diffusion crystallization with Bayesian statistical analysis (Hooft parameter) and rigorous checkCIF validation, researchers can establish a self-validating, mathematically sound proof of absolute stereochemistry, ensuring the highest standards of scientific integrity in drug development.

References

  • Howard Flack and the Flack Parameter MDPI - Crystals[Link]

  • Bijvoet-Pair Analysis and Bayesian Statistics PLATON Manual[Link]

  • Structure validation in chemical crystallography National Center for Biotechnology Information (PMC)[Link]

  • Use of intensity quotients and differences in absolute structure refinement National Center for Biotechnology Information (PMC)[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Isopropyloxazolidine-4-carboxylic Acid

For laboratory professionals dedicated to advancing scientific frontiers, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This...

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Author: BenchChem Technical Support Team. Date: April 2026

For laboratory professionals dedicated to advancing scientific frontiers, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 2-isopropyloxazolidine-4-carboxylic acid, ensuring the safety of personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety principles and an understanding of chemical reactivity, reflecting a commitment to best practices in laboratory operations.

Hazard Characterization and Assessment

Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. Based on related chemical structures, 2-isopropyloxazolidine-4-carboxylic acid should be handled as a substance with the potential for the hazards summarized in the table below.

Potential HazardAssociated Risks and PrecautionsSource Analogs
Skin Irritation May cause redness, itching, or inflammation upon contact. Always wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][4][5][7]4-Isopropyloxazolidine-2,5-dione, (R)-(-)-2-Oxothiazolidine-4-carboxylic acid
Eye Irritation Can cause serious irritation, redness, and pain. Safety glasses or goggles are mandatory when handling this compound.[1][2][3][4][5]2-Oxazolidinone, Oxalic acid, 4-Isopropyloxazolidine-2,5-dione
Harmful if Swallowed Ingestion may lead to adverse health effects. Do not eat, drink, or smoke in laboratory areas.[1][2][3][6][8]2-Oxazolidinone, Oxalic acid, 4-Isopropyloxazolidine-2,5-dione, Formic Acid
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract. Handle in a well-ventilated area or a chemical fume hood.[3][5][6]4-Isopropyloxazolidine-2,5-dione, (R)-3-Acetylthiazolidine-4-carboxylic acid
Personal Protective Equipment (PPE)

A steadfast commitment to safety begins with the correct use of Personal Protective Equipment. When handling 2-isopropyloxazolidine-4-carboxylic acid for disposal, the following PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for integrity before each use.[3][9]

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of 2-isopropyloxazolidine-4-carboxylic acid.

DisposalWorkflow Disposal Decision Workflow for 2-Isopropyloxazolidine-4-carboxylic Acid Start Start: Unused or Waste 2-Isopropyloxazolidine-4-carboxylic Acid AssessContamination Is the waste contaminated with other hazardous materials? Start->AssessContamination Segregate Segregate into a dedicated, labeled hazardous waste container. AssessContamination->Segregate Yes Characterize Characterize waste as: 'Non-hazardous organic acid waste' (pending institutional verification) AssessContamination->Characterize No ConsultEHS Consult Institutional Environmental Health & Safety (EHS) Segregate->ConsultEHS Neutralize Can the waste be neutralized in-lab under controlled conditions? Characterize->Neutralize Neutralize->ConsultEHS Uncertain/Not Permitted SewerDisposal Dilute and neutralize. Dispose down the sanitary sewer (IF PERMITTED). Neutralize->SewerDisposal Yes, Permitted & Safe ProfessionalDisposal Arrange for pickup by a licensed hazardous waste disposal company. ConsultEHS->ProfessionalDisposal End End: Disposal Complete ProfessionalDisposal->End SewerDisposal->End

Caption: Decision workflow for the disposal of 2-isopropyloxazolidine-4-carboxylic acid.

Step-by-Step Disposal Protocol

Step 1: Waste Segregation

Proper segregation is critical to prevent unintended chemical reactions in waste containers.

  • Pure Compound/Uncontaminated Waste: If you have unused or uncontaminated 2-isopropyloxazolidine-4-carboxylic acid, it should be collected in a designated, properly labeled hazardous waste container. The label should clearly state the full chemical name.

  • Contaminated Waste: If the compound is mixed with other solvents, reagents, or materials, it must be disposed of as a mixed hazardous waste stream. Do not mix incompatible wastes. For example, do not mix with strong oxidizing agents or bases.[10]

Step 2: Containerization

  • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must be in good condition with a secure, leak-proof lid.

  • Label the container with a "Hazardous Waste" label, the full chemical name ("2-Isopropyloxazolidine-4-carboxylic acid"), and the approximate quantity.

Step 3: In-Lab Neutralization (Proceed with Caution)

For small quantities of uncontaminated 2-isopropyloxazolidine-4-carboxylic acid, in-lab neutralization may be an option, but only if permitted by your institution's Environmental Health & Safety (EHS) department. The general principle is to neutralize the carboxylic acid with a weak base.

  • Prerequisite: This procedure should only be performed by trained personnel in a chemical fume hood.

  • Procedure:

    • Slowly add the 2-isopropyloxazolidine-4-carboxylic acid to a stirred, dilute solution of a weak base, such as sodium bicarbonate, in water.

    • Monitor the pH of the solution. The goal is to reach a neutral pH (between 6 and 8).

    • Be aware of potential gas evolution (carbon dioxide) and control the rate of addition to prevent excessive foaming.

  • Disposal of Neutralized Solution: If your local regulations and institutional policies permit, the neutralized solution may be disposable down the sanitary sewer with copious amounts of water.[11][12][13] Always confirm with your EHS department before proceeding.

Step 4: Professional Disposal

For larger quantities, contaminated waste, or if in-lab treatment is not an option, professional disposal is mandatory.[1][4][5][9][14]

  • Store the labeled, sealed waste container in a designated satellite accumulation area.

  • Follow your institution's procedures for requesting a hazardous waste pickup.

  • Do not accumulate large quantities of waste. Arrange for regular disposal.

Step 5: Empty Container Disposal

Empty containers that held 2-isopropyloxazolidine-4-carboxylic acid must also be managed properly.

  • Triple-rinse the container with a suitable solvent (e.g., water).

  • The rinsate must be collected and disposed of as hazardous waste.[15]

  • After triple-rinsing, deface the label on the container and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[15]

Emergency Procedures
  • Spills: In the event of a small spill, use an inert absorbent material (e.g., vermiculite, sand) to contain it.[14] Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4][5][9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2][4][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][5]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][9]

By adhering to these protocols, researchers and laboratory personnel can ensure the safe and compliant disposal of 2-isopropyloxazolidine-4-carboxylic acid, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Chemos GmbH & Co.KG.
  • Merck Millipore.
  • Spectrum Chemical.
  • Angene Chemical.
  • University of Florida. In-Laboratory Treatment of Chemical Waste. Safety & Risk Services.
  • Thermo Fisher Scientific. SAFETY DATA SHEET: L-Thiazolidine-4-carboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET: (R)-(-)-2-Oxothiazolidine-4-carboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET: (R)-3-Acetylthiazolidine-4-carboxylic acid.
  • Cayman Chemical.
  • Sigma-Aldrich.
  • EPFL.
  • Vanderbilt University Medical Center.
  • Lab Alley. How to Dispose of Acetic Acid.
  • Tokyo Chemical Industry. SAFETY DATA SHEET: (R)-(+)-3-(tert-Butoxycarbonyl)-4- methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine.
  • Castrol.
  • Tokyo Chemical Industry. SAFETY DATA SHEET: (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline).
  • Greenbook.net.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Fisher Scientific. SAFETY DATA SHEET: (S)-(-)-Indoline-2-carboxylic acid.
  • Merck Millipore.

Sources

Handling

Personal protective equipment for handling 2-Isopropyloxazolidine-4-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like 2-Isopropyloxazolidine-4-carboxylic acid (CAS: 13227-13-9) requires more than just passively reading a Safety Data Shee...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized chiral building blocks like 2-Isopropyloxazolidine-4-carboxylic acid (CAS: 13227-13-9) requires more than just passively reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's behavior. Derived structurally from the condensation of serine derivatives and isobutyraldehyde[1], this oxazolidine compound presents specific hazards typical of cyclic amino acids.

Exposure to ambient moisture can induce slow hydrolysis, potentially releasing volatile and irritating isobutyraldehyde. Therefore, our safety protocols are designed as a self-validating system: they protect the operator from the immediate hazards of the bulk powder while simultaneously preserving the chemical integrity of the reagent for your downstream asymmetric synthesis workflows.

Hazard Profile & Chemical Causality

Before donning Personal Protective Equipment (PPE), we must understand what we are protecting against and why. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements.

Table 1: GHS Hazard Identification and Mechanistic Causality

GHS CodeHazard StatementChemical Causality & Operational Implication
H302 Harmful if swallowedThe compound is biologically active. Ingestion can lead to systemic toxicity due to the disruption of cellular amino acid metabolism.
H315 Causes skin irritationThe carboxylic acid moiety acts as a localized proton donor, disrupting the skin's natural acid mantle and causing erythema upon contact.
H319 Causes serious eye irritationFine crystalline particulates can dissolve in ocular fluid, causing rapid pH shifts and severe corneal inflammation.
H335 May cause respiratory irritationInhalation of dust leads to deposition in the upper respiratory tract, where it dissolves in mucosal linings, triggering coughing and cellular irritation.

Personal Protective Equipment (PPE) Specifications

A robust safety protocol ensures that if one layer of engineering control fails, personal protective barriers mitigate the risk. The following PPE matrix is mandatory for handling 2-Isopropyloxazolidine-4-carboxylic acid.

Table 2: Essential PPE Matrix & Scientific Rationale

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile gloves (Min. thickness: 0.11 mm for splash; 0.4 mm for bulk handling).Nitrile offers superior chemical resistance to solid organic acids compared to latex. It prevents dermal absorption (H315) and mechanical transfer to the face.
Eye Protection ANSI Z87.1 / EN 166 compliant snug-fitting safety goggles.Standard safety glasses with side shields are insufficient against airborne dust. Goggles create a seal to prevent H319-related ocular exposure.
Respiratory N95/P3 particulate respirator (if handled outside a hood).Protects against H335. However, primary engineering controls (fume hood) should preclude the need for routine respirator use.
Body Protection Flame-resistant (FR) lab coat, fully buttoned; closed-toe non-porous shoes.Prevents particulate accumulation on personal clothing. FR material is standard when handling organic compounds near reactive solvents.

Standard Operating Procedure (SOP): Handling & Weighing

To ensure both operator safety and experimental reproducibility, follow this step-by-step methodology:

  • Environmental Preparation :

    • Verify the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

    • Purge the analytical balance area with dry inert gas (Nitrogen or Argon) if possible, as oxazolidines are moisture-sensitive.

  • PPE Donning :

    • Inspect nitrile gloves for micro-tears. Don safety goggles and button the lab coat entirely.

  • Reagent Retrieval :

    • Retrieve the compound from cold storage (2–8°C, inert atmosphere), a standard requirement for oxazolidine-4-carboxylic acid derivatives to prevent degradation[2].

    • Critical Step: Allow the sealed container to equilibrate to room temperature inside a desiccator before opening. Opening a cold container causes atmospheric moisture to condense on the powder, accelerating hydrolysis.

  • Transfer and Weighing :

    • Use an anti-static weighing spatula. Static charge can cause the fine powder to aerosolize, increasing inhalation risk.

    • Weigh the required mass onto a pre-creased weighing paper or directly into the tared reaction vessel.

  • Decontamination :

    • Wipe down the balance and spatulas with a damp paper towel moistened with a 5% sodium bicarbonate ( NaHCO3​ ) solution to neutralize residual acid, followed by a 70% ethanol wipe.

Spill Response and Disposal Plan

In the event of a localized spill, immediate and systematic action prevents exposure escalation.

Step-by-Step Spill Containment:

  • Isolate : Alert nearby personnel. If the spill occurs outside the fume hood, immediately don an N95/P3 respirator.

  • Contain : Do NOT dry sweep. Dry sweeping aerosolizes the H335-classified dust into the breathing zone.

  • Neutralize & Absorb : Cover the solid spill with damp absorbent pads moistened with a mild alkaline solution (e.g., 5% NaHCO3​ ) to neutralize the carboxylic acid safely without generating excessive heat.

  • Collect : Carefully scoop the neutralized material into a hazardous waste container using a non-sparking tool.

  • Dispose : Label the container as "Solid Organic Acid Waste - Toxic/Irritant". Dispose of the material according to EPA/RCRA (or your local equivalent) guidelines for hazardous organic waste.

Workflow Visualization

The following diagram illustrates the logical flow of our safety and operational protocol, ensuring a closed-loop system from storage to disposal.

SafetyWorkflow Start Storage & Retrieval (2-8°C, Desiccated) PPE PPE Donning (Nitrile, Goggles, Lab Coat) Start->PPE Hood Engineering Controls (Fume Hood: 80-100 fpm) PPE->Hood Weighing Handling & Weighing (Anti-static tools) Hood->Weighing Spill Spill Event? Weighing->Spill Cleanup Wet Wipe / HEPA Vac (NaHCO3 Neutralization) Spill->Cleanup Yes Process Chemical Reaction (Closed System) Spill->Process No Waste Waste Disposal (EPA/RCRA Compliant) Cleanup->Waste Process->Waste

Operational safety workflow for handling 2-Isopropyloxazolidine-4-carboxylic acid.

References

  • The Journal of Organic Chemistry 1961 Volume.26 No.
  • (4S)
  • 159585-65-6|(S)

Sources

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